SMI 6860766
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H11BrClNO |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-2-chloroanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Clave InChI |
HYNIWWUIOZKCKS-CMDGGOBGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of SMI 6860766: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI 6860766 is a novel small molecule inhibitor that has garnered significant interest for its therapeutic potential in a range of inflammatory and metabolic diseases. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. Through a synthesis of available data, this guide aims to equip researchers and drug development professionals with a thorough understanding of this promising compound.
Core Mechanism of Action: Selective Inhibition of the CD40-TRAF6 Interaction
The primary mechanism of action of this compound is the specific and targeted disruption of the protein-protein interaction between the cytoplasmic domain of CD40 and the TNF receptor-associated factor 6 (TRAF6).[1][2][3] CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is a critical costimulatory protein expressed on the surface of various immune and non-immune cells. Upon engagement with its ligand, CD40L, CD40 recruits several TRAF proteins to its intracellular domain, initiating a cascade of downstream signaling events that drive inflammation, immune cell activation, and survival.
This compound selectively binds to the TRAF-C domain of TRAF6, preventing its association with CD40.[3] This targeted inhibition is crucial as it leaves the interactions of CD40 with other TRAF family members, such as TRAF2, TRAF3, and TRAF5, intact. This selectivity is significant because the CD40-TRAF6 signaling axis is particularly important for pro-inflammatory responses in myeloid cells, while the other TRAF interactions are involved in broader immune functions. By specifically targeting the CD40-TRAF6 nexus, this compound can modulate pathological inflammation while potentially preserving essential immune surveillance mechanisms.
Signaling Pathway
The binding of CD40L to CD40 triggers the recruitment of TRAF6, leading to the activation of downstream kinases such as TGF-β-activated kinase 1 (TAK1). Activated TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). The degradation of IκB releases the nuclear factor-κB (NF-κB) p65 subunit, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines. This compound, by blocking the initial CD40-TRAF6 interaction, effectively abrogates this entire downstream cascade.
Caption: The CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Quantitative Data
While comprehensive quantitative data for this compound is not extensively available in the public domain, preclinical studies have provided key metrics demonstrating its efficacy.
Table 1: In Vivo Efficacy in a Diet-Induced Obesity Model
| Parameter | Treatment Group | Result | Reference |
| CD45+ Leukocytes in Epididymal Adipose Tissue | This compound | 69% reduction | [2][3] |
| Glucose Tolerance | This compound | Improved | [2][3] |
| Body Weight Gain | This compound | No significant difference | [2][3] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully published. However, based on the available literature, the following methodologies are representative of the key experiments conducted.
In Vivo Diet-Induced Obesity (DIO) Model
This model is designed to mimic the metabolic complications associated with obesity in humans.
Objective: To evaluate the effect of this compound on adipose tissue inflammation and glucose metabolism in a setting of diet-induced obesity.
Animal Model: Male C57BL/6J mice are commonly used for DIO studies due to their susceptibility to weight gain and metabolic dysfunction on a high-fat diet.
Protocol Outline:
-
Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 12-18 weeks to induce obesity, insulin (B600854) resistance, and adipose tissue inflammation. A control group is maintained on a standard chow diet.
-
Treatment: Following the induction period, obese mice are treated with this compound. The specific dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment duration would be determined by preliminary pharmacokinetic and tolerability studies. A vehicle control group receives the same treatment regimen without the active compound.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose bolus. Blood glucose levels are measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.
-
-
Tissue Analysis:
-
At the end of the study, mice are euthanized, and various tissues are collected.
-
Adipose Tissue: Epididymal white adipose tissue is harvested, weighed, and processed for flow cytometry to quantify the infiltration of immune cells, particularly CD45+ leukocytes, T cells (CD4+ and CD8+), and macrophages.
-
Liver: The liver is collected to assess for steatosis (fatty liver).
-
Blood: Plasma is collected for the analysis of inflammatory cytokines and metabolic markers.
-
Caption: A generalized experimental workflow for a diet-induced obesity study.
Conclusion
This compound is a promising therapeutic candidate that operates through a well-defined mechanism of action: the selective inhibition of the CD40-TRAF6 signaling pathway. This targeted approach has demonstrated significant preclinical efficacy in mitigating inflammation and metabolic dysfunction in a diet-induced obesity model. Further research to elucidate its pharmacokinetic profile and to explore its therapeutic potential in other inflammatory conditions, such as atherosclerosis and neuroinflammation, is warranted. The data and methodologies presented in this guide provide a solid foundation for future investigations into this novel small molecule inhibitor.
References
TRAF-STOP 6860766: A Deep Dive into Its Biological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TRAF-STOP 6860766 is a novel small molecule inhibitor that has garnered significant interest for its therapeutic potential in a range of inflammatory and metabolic diseases. This compound specifically targets the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), a critical node in inflammatory signaling pathways. By selectively disrupting this interaction, TRAF-STOP 6860766 offers a targeted approach to modulating the immune response, with promising preclinical results in conditions such as atherosclerosis and diet-induced obesity. This technical guide provides a comprehensive overview of the biological activity of TRAF-STOP 6860766, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
TRAF-STOP 6860766 functions as a selective inhibitor of the CD40-TRAF6 signaling axis.[1][2][3] Unlike broader immunosuppressive agents, it does not interfere with the binding of CD40 to other TRAF family members, such as TRAF2, TRAF3, and TRAF5, thereby preserving essential immune functions.[2][4] The primary mechanism involves the binding of TRAF-STOP 6860766 to the TRAF-C domain of TRAF6, which sterically hinders its interaction with the cytoplasmic tail of the CD40 receptor.[1] This blockade prevents the downstream activation of the canonical NF-κB pathway, a central regulator of inflammation.[4][5] The inhibition of NF-κB signaling leads to a reduction in the transcription of pro-inflammatory cytokines and chemokines, ultimately dampening the inflammatory response.
Quantitative Data Summary
The biological activity of TRAF-STOP 6860766 has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of TRAF-STOP 6860766
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 | 0.1 - 16 µM | In vitro inhibition assays | [1][6] |
| Binding Affinity (Kd) to TRAF6 | 59 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity (Kd) to TRAF1 | 51 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity (Kd) to TRAF2 | 30 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity (Kd) to TRAF3 | 37 µM | Surface Plasmon Resonance (SPR) | [2] |
| Monocyte Recruitment Reduction | 49.9% | In vitro monocyte migration assay | [5] |
Table 2: In Vivo Efficacy of TRAF-STOP 6860766 in Murine Models
| Endpoint | Reduction/Effect | Animal Model | Reference |
| Leukocyte Recruitment | Strong reduction | Apoe-/- mice with atherosclerosis | [5] |
| Atherosclerotic Plaque Area | Significant reduction | Apoe-/- mice with established atherosclerosis | [5] |
| Adipose Tissue CD45+ Leukocytes | 69% reduction | Diet-induced obesity (DIO) mice | [1] |
| Glucose Tolerance | Improved | Diet-induced obesity (DIO) mice | [1][6] |
Experimental Protocols
In Vitro Monocyte Transendothelial Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of TRAF-STOP 6860766 on the migration of monocytes across an endothelial cell layer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
TRAF-STOP 6860766
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Chemoattractant (e.g., MCP-1)
-
Cell culture medium and supplements
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Preparation:
-
Coat the upper surface of the Boyden chamber filter with an extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the coated filter and culture until a confluent monolayer is formed.
-
-
Monocyte Preparation and Treatment:
-
Label monocytes with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled monocytes in serum-free medium.
-
Treat the monocytes with various concentrations of TRAF-STOP 6860766 or vehicle control for a predetermined time (e.g., 1 hour).
-
-
Migration Assay:
-
Place the Boyden chamber inserts into a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add the treated monocyte suspension to the upper chamber (on top of the endothelial monolayer).
-
Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 4 hours) to allow for migration.
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Measure the fluorescence of the migrated cells on the bottom side of the filter or in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of migration relative to the vehicle control.
-
In Vivo Atherosclerosis Study in Apolipoprotein E-deficient (Apoe-/-) Mice
This protocol describes the evaluation of TRAF-STOP 6860766 in a mouse model of atherosclerosis.
Materials:
-
Apoe-/- mice
-
High-fat diet (Western diet)
-
TRAF-STOP 6860766
-
Vehicle control (e.g., 2.5% DMSO in PBS)
-
Oil Red O staining solution
-
Histological equipment
Procedure:
-
Animal Model and Treatment:
-
Induce atherosclerosis in Apoe-/- mice by feeding a high-fat diet for a specified period (e.g., 6 weeks).
-
Randomly assign mice to treatment groups: vehicle control or TRAF-STOP 6860766 (e.g., 10 µmol/kg/day).
-
Administer the treatment daily via a suitable route, such as intraperitoneal injection, for the duration of the study (e.g., 6 weeks).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta, from the aortic root to the iliac bifurcation.
-
-
Atherosclerotic Plaque Analysis (En Face):
-
Open the aorta longitudinally and pin it flat on a wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[2][5]
-
Capture images of the stained aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).[3][5]
-
-
Histological Analysis of Aortic Root:
-
Embed the aortic root in a suitable medium (e.g., OCT compound) and prepare serial cryosections.
-
Stain the sections with Oil Red O and hematoxylin (B73222) to visualize plaque morphology and cellular components.
-
Perform immunohistochemical staining for specific cell markers (e.g., macrophages, smooth muscle cells).
-
Quantify plaque size, necrotic core area, and cellular composition using microscopy and image analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by TRAF-STOP 6860766 and the general workflows for the described in vitro and in vivo experiments.
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of TRAF-STOP 6860766.
Caption: Experimental workflow for the in vitro monocyte transendothelial migration assay.
Caption: Experimental workflow for the in vivo atherosclerosis study in Apoe-/- mice.
Conclusion
TRAF-STOP 6860766 represents a promising, targeted therapeutic agent for inflammatory and metabolic diseases. Its specific inhibition of the CD40-TRAF6 signaling pathway allows for the modulation of the inflammatory response while potentially avoiding the broad immunosuppression associated with other therapies. The preclinical data strongly support its efficacy in reducing key pathological features of atherosclerosis and diet-induced obesity. While pharmacokinetic properties and potential toxicities require further investigation for clinical translation, TRAF-STOP 6860766 stands as a valuable tool for research and a lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [en.bio-protocol.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 4. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 5. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to SMI 6860766 (CAS 433234-16-3): A Selective CD40-TRAF6 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI 6860766 is a small molecule inhibitor that selectively targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy in a diet-induced obesity model. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent for metabolic and inflammatory disorders.
Introduction
The interaction between the co-stimulatory protein CD40 and its downstream adaptor protein TRAF6 is a key signaling nexus in inflammatory pathways. Aberrant CD40-TRAF6 signaling is implicated in the pathogenesis of various diseases, including obesity-associated inflammation and insulin (B600854) resistance. This compound, with the chemical name 3-(4-Bromo-2-chloro-phenylamino)-1-phenyl-propenone, has emerged as a promising tool to dissect and potentially therapeutically target this pathway. Its selectivity for the CD40-TRAF6 interaction, while leaving other TRAF interactions intact, offers a refined approach to modulating CD40 signaling.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 433234-16-3 |
| Chemical Name | 3-(4-Bromo-2-chloro-phenylamino)-1-phenyl-propenone |
| Molecular Formula | C₁₅H₁₁BrClNO |
| Molecular Weight | 336.61 g/mol |
| Purity | ≥98% by HPLC[1] |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a selective inhibitor of the protein-protein interaction between the cytoplasmic tail of the CD40 receptor and the TRAF6 adaptor protein. This targeted inhibition prevents the recruitment of TRAF6 to the CD40 signaling complex upon receptor ligation by CD40L. Consequently, downstream signaling cascades mediated by TRAF6, most notably the activation of the NF-κB pathway, are attenuated. This selectivity is crucial as it preserves the signaling through other TRAF family members (TRAF2, TRAF3, TRAF5), which are involved in other aspects of CD40-mediated cellular responses.
Signaling Pathway
The binding of CD40L to CD40 initiates the recruitment of TRAF proteins to distinct domains in the cytoplasmic tail of CD40. TRAF6 binds to a membrane-proximal region, while TRAF2, TRAF3, and TRAF5 associate with a membrane-distal domain. The recruitment of TRAF6 is a critical step for the activation of the canonical NF-κB pathway, which involves the phosphorylation and degradation of IκBα, allowing the p50/RelA complex to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2][3][4] this compound, by blocking the CD40-TRAF6 interaction, prevents these downstream events.
Preclinical Efficacy in a Diet-Induced Obesity Model
A key study investigated the effects of this compound in a diet-induced obesity (DIO) mouse model.[5][6] This model is highly relevant for studying the inflammatory complications of obesity.
Quantitative In Vivo Data
| Parameter | Vehicle Control | This compound | % Change |
| Adipose Tissue CD45+ Leukocytes | High | Reduced | 69% reduction |
| Adipose Tissue CD4+ T Cells | Increased | Significantly Decreased | Not specified |
| Adipose Tissue CD8+ T Cells | Increased | Significantly Decreased | Not specified |
| Adipose Tissue Macrophages | Increased | Significantly Decreased | Not specified |
| Glucose Tolerance | Impaired | Improved | Not specified |
Data from van den Berg et al., 2015.[5]
In Vitro Cytokine Inhibition
This compound dose-dependently suppresses the CD40-induced gene expression of pro-inflammatory cytokines IL-1β and IL-6 in bone marrow-derived macrophages.[3][4]
Experimental Protocols
In Vivo Administration of this compound in a Diet-Induced Obesity Model
This protocol is based on the methodology described in the study by van den Berg et al., 2015.[5]
5.1.1. Animal Model
-
Species: C57BL/6J mice
-
Diet: High-fat diet (HFD) to induce obesity.
-
Duration: Mice are typically fed an HFD for a period of 8-16 weeks to establish the obese and insulin-resistant phenotype.
5.1.2. Compound Preparation and Administration
-
Vehicle: A common vehicle for in vivo administration of small molecules is a solution of 2% DMSO and 0.05% Tween 80 in saline.
-
Dosage: A typical dosage for a small molecule inhibitor in a mouse model is in the range of 10 µmol/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery.
-
Frequency: Daily or weekly injections are typical, depending on the pharmacokinetic properties of the compound.
5.1.3. Experimental Workflow
Glucose Tolerance Test (GTT)
5.2.1. Procedure
-
Fast mice for 6 hours prior to the test.
-
Record baseline blood glucose levels from a tail vein blood sample.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Flow Cytometry of Adipose Tissue Immune Cells
5.3.1. Stromal Vascular Fraction (SVF) Isolation
-
Excise epididymal adipose tissue and mince finely.
-
Digest the tissue with collagenase type II at 37°C with shaking.
-
Neutralize the collagenase with media containing fetal bovine serum.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge to pellet the SVF cells.
-
Lyse red blood cells using an ACK lysis buffer.
5.3.2. Antibody Staining
-
Resuspend the SVF cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c).
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
Conclusion
This compound is a valuable research tool for investigating the role of the CD40-TRAF6 signaling axis in health and disease. Its selectivity provides a significant advantage over broader inhibitors of CD40 signaling. The preclinical data in a diet-induced obesity model demonstrates its potential as a therapeutic candidate for metabolic disorders characterized by chronic inflammation. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other models of inflammatory disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blocking CD40-TRAF6 signaling is a therapeutic target in obesity-associated insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMI 6860766 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMI 6860766 is a small molecule inhibitor that selectively targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a critical upstream event in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. By disrupting the CD40-TRAF6 complex, this compound effectively attenuates downstream NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on NF-κB signaling, and detailed experimental protocols for its characterization.
Introduction to NF-κB Signaling and the Role of CD40-TRAF6
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines and pathogen-associated molecular patterns, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
The interaction between the co-stimulatory receptor CD40 and its downstream adaptor protein TRAF6 is a key signaling nexus that leads to the activation of the canonical NF-κB pathway.[1] This interaction is crucial for mediating inflammatory responses in various cell types, including macrophages and B cells.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule designed to specifically inhibit the protein-protein interaction between CD40 and TRAF6. By binding to TRAF6, this compound prevents its recruitment to the cytoplasmic domain of CD40 upon receptor engagement. This disruption of the CD40-TRAF6 signaling complex is the primary mechanism by which this compound exerts its inhibitory effects on the NF-κB pathway.[2]
The following diagram illustrates the role of this compound in the NF-κB signaling pathway:
Caption: this compound inhibits the CD40-TRAF6 interaction, blocking NF-κB activation.
Quantitative Data
While specific IC50 values for this compound on NF-κB activation are not publicly available, data from a structurally and functionally similar CD40-TRAF6 inhibitor, 6877002 , provides valuable insight into the potency of this class of compounds.
| Compound | Assay | Cell Type | IC50 (µM) | Reference |
| 6877002 | CD40-induced IL-1β expression | Bone marrow-derived macrophages | 16 | [3] |
| 6877002 | CD40-induced IL-6 expression | Bone marrow-derived macrophages | 50 | [3] |
Studies have shown that TRAF-STOP 6860766 reduces the CD40-induced phosphorylation of TAK1 and the p65 subunit of NF-κB in bone marrow-derived macrophages (BMDMs).[2] A similar inhibitor, 6877002, was shown to dose-dependently reduce the trans-endothelial migration of human monocytes.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the role of this compound in NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimulation and treatment with this compound.
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture: Culture a cell line (e.g., HEK293, THP-1) stably transfected with a luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene.
-
Plating: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a suitable NF-κB activator, such as recombinant soluble CD40 Ligand (CD40L) or TNF-α, at a predetermined optimal concentration. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to the lysate and immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This method is used to directly assess the effect of this compound on the upstream events in the NF-κB signaling cascade.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-IκBα and total IκBα signals to the loading control. A decrease in the ratio of phospho-IκBα to total IκBα and a stabilization of total IκBα levels in the presence of this compound would indicate inhibition of the NF-κB pathway.
Conclusion
This compound is a valuable research tool for investigating the role of the CD40-TRAF6 signaling axis in various physiological and pathological processes. Its ability to specifically inhibit this interaction and consequently suppress NF-κB activation makes it a promising candidate for further investigation as a therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for characterizing the in vitro and in-cell activity of this compound and similar molecules targeting the NF-κB signaling pathway.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. TRAF-STOP 6860766 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SMI 6860766 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor SMI 6860766 and its significance in the field of inflammation research. This compound is a novel compound that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a key signaling nexus in inflammatory pathways. By disrupting this interaction, this compound has demonstrated considerable therapeutic potential in preclinical models of obesity-related inflammation, neuroinflammation, and atherosclerosis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of the CD40-TRAF6 Axis
This compound was identified through in silico screening and subsequent in vitro and in vivo validation as a potent inhibitor of the CD40-TRAF6 signaling pathway.[1][2] Unlike broader anti-inflammatory agents, this compound exhibits a targeted mechanism, selectively blocking the binding of TRAF6 to the cytoplasmic domain of CD40.[1][3] This specificity is crucial as it leaves other CD40-TRAF interactions (e.g., with TRAF2/3/5) intact, which may be important for other physiological processes, thereby potentially reducing off-target effects.[1][3] The inhibition of the CD40-TRAF6 interaction disrupts downstream signaling cascades, most notably the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[3][4] This targeted approach has shown promise in skewing the immune response towards a more anti-inflammatory profile.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound and related compounds.
Table 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Result | Percentage Change | Reference |
| CD45+ Leukocytes in Epididymal Adipose Tissue | This compound | Significantly reduced | 69% reduction | [1][5] |
| CD4+ T Cells in Adipose Tissue | This compound | Significantly decreased | Not specified | [1][5] |
| CD8+ T Cells in Adipose Tissue | This compound | Significantly decreased | Not specified | [1][5] |
| Macrophages in Adipose Tissue | This compound | Significantly decreased | Not specified | [1][5] |
| Glucose Tolerance | This compound | Improved | Not specified | [1][5] |
Table 2: Binding Affinities of a Structurally Similar CD40-TRAF6 Inhibitor (Compound 6877002)
| Protein Domain | Binding Affinity (μM) | Reference |
| TRAF1 C-terminal domain | 142 | [6] |
| TRAF2 C-terminal domain | 144 | [6] |
| TRAF3 C-terminal domain | 99 | [6] |
| TRAF6 C-terminal domain | 141 | [6] |
Key Experimental Protocols
In Vivo Model of Diet-Induced Obesity and Inflammation
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diet-induced obesity (DIO).
Animal Model: Male C57BL/6J mice are typically used.
Protocol:
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), commonly with 60% of calories from fat, for a period of 12-16 weeks to induce obesity, insulin (B600854) resistance, and adipose tissue inflammation. A control group is fed a standard chow diet.
-
This compound Administration: Following the induction period, a cohort of HFD-fed mice is treated with this compound. The compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and administered via intraperitoneal injections or oral gavage at a specified dose and frequency for several weeks. A vehicle control group of HFD-fed mice receives the vehicle alone.
-
Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess the impact of the treatment on glucose metabolism.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and various tissues, including epididymal white adipose tissue (eWAT), liver, and spleen, are collected.
-
Flow Cytometry: Single-cell suspensions are prepared from eWAT to quantify immune cell populations. Cells are stained with fluorescently labeled antibodies against markers such as CD45, F4/80 (macrophages), CD3, CD4, and CD8 (T cells).
-
Gene Expression Analysis: RNA is extracted from adipose tissue and liver to analyze the expression of pro-inflammatory and anti-inflammatory genes using quantitative real-time PCR (qRT-PCR).
In Vitro Assessment of CD40-TRAF6 Interaction
Objective: To determine the inhibitory effect of this compound on the CD40-TRAF6 interaction.
Protocol:
-
Protein Expression and Purification: The intracellular domain of human CD40 and the TRAF-C domain of human TRAF6 are expressed as fusion proteins (e.g., with Glutathione S-transferase or a His-tag) in E. coli and purified using affinity chromatography.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:
-
A microtiter plate is coated with the purified CD40 protein.
-
After blocking non-specific binding sites, the plate is incubated with the purified TRAF6 protein in the presence of varying concentrations of this compound or a vehicle control.
-
The amount of bound TRAF6 is detected using an antibody specific for the TRAF6 fusion tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.
-
The absorbance is measured, and the IC50 value is calculated from the dose-response curve.
-
-
Surface Plasmon Resonance (SPR):
-
One of the interacting partners (e.g., CD40) is immobilized on a sensor chip.
-
The other partner (e.g., TRAF6) is flowed over the chip at various concentrations, in the presence and absence of this compound.
-
The binding kinetics (association and dissociation rates) are measured in real-time to determine the binding affinity (KD).
-
Visualizations
Signaling Pathway of CD40-TRAF6 and Point of Inhibition by this compound
Caption: The CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
References
- 1. Discovery of small molecule CD40-TRAF6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRAF-STOP 6860766 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of SMI 6860766: A CD40-TRAF6 Interaction Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SMI 6860766 is a small molecule inhibitor targeting the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a critical signaling nexus in inflammatory pathways. Preclinical investigations have demonstrated its therapeutic potential in mitigating inflammation and metabolic complications in various disease models. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vivo efficacy, and key experimental findings. The information is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic application of inhibiting the CD40-TRAF6 signaling cascade.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between the cytoplasmic domain of CD40 and the TRAF-C domain of TRAF6. This inhibition prevents the downstream signaling events typically initiated by CD40 engagement, which are known to play a significant role in immune cell activation and inflammation.[1][2] In addition to its primary target, this compound has been shown to bind to the C-terminal domains of other TRAF family members, including TRAF1, TRAF2, and TRAF3, with varying affinities.[1]
Caption: Mechanism of action of this compound.
Preclinical Efficacy
Diet-Induced Obesity and Metabolic Complications
In a key preclinical study, this compound was evaluated in a mouse model of diet-induced obesity (DIO).[2][3] While the treatment did not lead to significant differences in weight gain compared to the control group, it demonstrated notable improvements in metabolic parameters. Specifically, this compound treatment improved glucose tolerance.[2][3]
A significant effect was observed on the inflammatory infiltrate within adipose tissue. Treatment with this compound resulted in a 69% reduction of CD45+ leukocytes in the epididymal adipose tissue.[2][3] This was accompanied by a significant decrease in the populations of CD4+ and CD8+ T cells, as well as macrophages.[2][3] Furthermore, the inhibitor was found to reduce adipocyte size, suggesting an improvement in lipid storage and metabolic function.[4] Interestingly, the treatment did not cause any discernible differences in hepatosteatosis.[4]
Inflammatory Conditions
Beyond metabolic diseases, this compound has shown efficacy in models of acute inflammation. The compound has been reported to potently ameliorate in vivo inflammation in a mouse model of polymicrobial sepsis.[1]
Quantitative Data Summary
| Parameter | Model | Key Finding | Reference |
| Binding Affinity (IC50) | In vitro | TRAF1: 51 µM | [1] |
| TRAF2: 30 µM | [1] | ||
| TRAF3: 37 µM | [1] | ||
| TRAF6: 59 µM | [1] | ||
| Leukocyte Infiltration | Diet-Induced Obesity (Mouse) | 69% reduction of CD45+ leukocytes in epididymal adipose tissue | [2][3] |
| Adipocyte Size | Diet-Induced Obesity (Mouse) | 15.3% increase in the number of adipocytes per field of view, indicating reduced size | [4] |
| Immune Cell Population | Diet-Induced Obesity (Mouse) | Significant decrease in adipose tissue CD4+, CD8+ T cells, and macrophages | [2][3] |
| Glucose Metabolism | Diet-Induced Obesity (Mouse) | Improved glucose tolerance | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. While the cited literature provides an overview, specific details on dosing, formulation, and analytical methods are summarized below.
Animal Models
-
Diet-Induced Obesity (DIO): Male C57BL/6 mice were subjected to a high-fat diet to induce obesity and its associated metabolic complications.[3]
-
Polymicrobial Sepsis: The cecal ligation and puncture (CLP) model in mice is a standard method for inducing polymicrobial sepsis and was likely the model used, although specific details for the this compound study are not available in the provided abstracts.
Drug Administration
The exact dosing regimen (e.g., mg/kg, frequency, and route of administration) for this compound in these studies is not explicitly detailed in the abstracts of the primary literature. For a similar CD40-TRAF6 inhibitor, SMI-6877002, weekly subcutaneous injections were used in a diabetic retinopathy model.[5]
Analytical Methods
-
Flow Cytometry: To quantify immune cell populations (CD45+, CD4+, CD8+ T cells, and macrophages) in adipose tissue, single-cell suspensions were prepared from the tissue and stained with fluorescently labeled antibodies for analysis by flow cytometry.[3]
-
Glucose Tolerance Test (GTT): Mice were fasted overnight, followed by an intraperitoneal injection of glucose. Blood glucose levels were then measured at various time points to assess glucose clearance.
-
Histology: Adipose tissue was fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and measure adipocyte size.
Caption: Experimental workflow for the DIO mouse model.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory and metabolic diseases by targeting the CD40-TRAF6 signaling pathway. The preclinical data highlight its ability to improve glucose metabolism and reduce adipose tissue inflammation in a diet-induced obesity model. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and toxicological studies, and to explore its efficacy in a broader range of inflammatory conditions. The experimental frameworks outlined in this guide provide a basis for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
SMI 6860766: A Targeted Inhibitor of the CD40-TRAF6 Signaling Axis in Metabolic Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the small molecule inhibitor SMI 6860766, focusing on its mechanism of action and its effects in preclinical models of metabolic disease. The information presented herein is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for metabolic disorders associated with chronic inflammation.
Executive Summary
Chronic low-grade inflammation is a key driver in the pathogenesis of obesity and its metabolic complications, including insulin (B600854) resistance and type 2 diabetes. The interaction between the co-stimulatory molecule CD40 and its downstream adaptor protein, TNF receptor-associated factor 6 (TRAF6), has been identified as a critical signaling node in promoting adipose tissue inflammation. This compound is a small molecule inhibitor designed to specifically disrupt this protein-protein interaction. Preclinical studies in models of diet-induced obesity have demonstrated that this compound can ameliorate metabolic dysregulation by improving glucose tolerance and reducing the infiltration of inflammatory immune cells into adipose tissue, without affecting overall body weight. This document details the quantitative data from these studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the CD40-TRAF6 Axis
This compound functions as a potent inhibitor of the protein-protein interaction between CD40 and TRAF6.[1] The CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, activates distinct downstream signaling cascades through different TRAF proteins. While the CD40-TRAF2/3/5 signaling pathway is considered protective against metabolic dysfunction, the CD40-TRAF6 axis is implicated in promoting inflammation, insulin resistance, and hepatic steatosis.[2][3]
By selectively blocking the CD40-TRAF6 interaction, this compound effectively dampens the pro-inflammatory signaling cascade that contributes to metabolic disease. This targeted inhibition leads to a reduction in the activation of the transcription factor NF-κB, a master regulator of inflammation.[1]
Efficacy in Preclinical Models
This compound has been evaluated in both in vitro and in vivo models, demonstrating its potential to mitigate inflammation and improve metabolic parameters.
In Vitro Activity
The inhibitory activity of this compound was assessed in macrophage cell lines and primary cells. The compound effectively inhibits the production of key inflammatory mediators.
| Assay | Cell Type | Stimulus | Readout | IC50 | Reference |
| NF-κB Inhibition | RAW 264.7 macrophages | LPS | NF-κB levels | 0.3 µM | [1] |
| IL-1β Inhibition | Primary mouse BMDMs | Anti-CD40 antibody | IL-1β levels | 5.7 µM | [1] |
| IL-6 Inhibition | Primary mouse BMDMs | Anti-CD40 antibody | IL-6 levels | 2.4 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
The binding affinity of this compound to various TRAF proteins was also characterized, showing its interaction with the target protein family.
| Protein | Binding Affinity (Kd) | Reference |
| TRAF1 | 52 µM | [1] |
| TRAF2 | 30 µM | [1] |
| TRAF3 | 37 µM | [1] |
| TRAF6 | 59 µM | [1] |
Table 2: Binding Affinity of this compound to TRAF Proteins
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model
The therapeutic potential of this compound was evaluated in a mouse model of diet-induced obesity, a standard preclinical model for studying metabolic disease.
| Parameter | Effect of this compound (10 µmol/kg per day) | Reference |
| Body Weight | No significant difference compared to vehicle | [2][3] |
| Glucose Tolerance | Improved | [1][2][3] |
| Blood Glucose | Decreased | [1] |
| Adipose Tissue CD45+ Leukocytes | Reduced by 69% | [2][3] |
| Adipose Tissue T Helper Cells (CD4+) | Significantly decreased | [2] |
| Adipose Tissue Cytotoxic T Cells (CD8+) | Significantly decreased | [2] |
| Adipose Tissue Macrophages | Significantly decreased | [2] |
| Adipose Tissue M1 and M2 Macrophages | Decreased levels | [1] |
Table 3: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model
These results indicate that this compound can ameliorate the metabolic complications of obesity by targeting adipose tissue inflammation, rather than by affecting weight gain.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and subsequent treatment with this compound to evaluate its effects on metabolic parameters.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
High-Fat Diet (HFD): 45-60% of calories from fat
-
Control Diet: 10% of calories from fat
-
This compound
-
Vehicle for administration (e.g., DMSO, PEG400)
-
Glucose meter and strips
-
Insulin (Humulin R)
-
Flow cytometer and relevant antibodies (e.g., anti-CD45, -CD4, -CD8, -F4/80)
Procedure:
-
Acclimatization: Acclimatize mice for one week upon arrival.
-
Diet Induction: Randomize mice into two groups and provide either the control diet or the HFD for 12-20 weeks.
-
Treatment: During the final weeks of the diet regimen, administer this compound (10 µmol/kg/day) or vehicle to the HFD-fed mice. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours. Administer a glucose bolus (2 g/kg) via intraperitoneal injection. Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours. Administer an insulin bolus (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize mice and collect epididymal white adipose tissue.
-
Flow Cytometry: Prepare a single-cell suspension from the adipose tissue. Stain with fluorescently-labeled antibodies against immune cell markers (CD45, CD4, CD8, F4/80, etc.) and analyze by flow cytometry to quantify immune cell populations.
In Vitro Macrophage Stimulation Assays
A. NF-κB Inhibition in RAW 264.7 Macrophages
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.
-
Analysis: Lyse the cells and prepare nuclear extracts. Measure NF-κB (p65 subunit) levels in the nuclear fraction by Western blot or an ELISA-based assay.
B. Cytokine Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
Procedure:
-
BMDM Generation: Harvest bone marrow from the femurs and tibias of C57BL/6J mice. Culture the cells for 7 days in DMEM with 10% FBS and M-CSF (20 ng/mL) to differentiate them into macrophages.
-
Treatment: Plate the differentiated BMDMs. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an agonistic anti-CD40 antibody.
-
Analysis: Collect the cell culture supernatant after 24 hours. Measure the concentrations of IL-1β and IL-6 using specific ELISA kits.
Conclusion
This compound represents a promising therapeutic candidate for metabolic diseases by specifically targeting the pro-inflammatory CD40-TRAF6 signaling axis. The preclinical data robustly demonstrate its ability to improve glucose tolerance and reduce adipose tissue inflammation, a key pathological feature of obesity-related metabolic dysfunction. The detailed protocols provided in this guide offer a framework for further investigation into this compound and other molecules targeting immunometabolism. Future studies should aim to further delineate the downstream effects of CD40-TRAF6 inhibition and evaluate the long-term safety and efficacy of this therapeutic approach.
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking CD40-TRAF6 signaling is a therapeutic target in obesity-associated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking CD40-TRAF6 signaling is a therapeutic target in obesity-associated insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
SMI 6860766: A Targeted Approach to Mitigating Atherosclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor SMI 6860766 and its applications in atherosclerosis research. Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular disease worldwide. The development of targeted therapies that can safely and effectively halt the progression of atherosclerotic plaques is a critical area of research. This compound represents a promising therapeutic candidate by specifically targeting the pro-inflammatory signaling cascade mediated by the interaction of CD40 and TRAF6.
Core Mechanism of Action: Disrupting the CD40-TRAF6 Signaling Axis
This compound is a small molecule inhibitor designed to block the interaction between the co-stimulatory protein CD40 and its downstream adaptor protein, tumor necrosis factor receptor-associated factor 6 (TRAF6).[1][2] This interaction is a key driver of inflammatory responses in various cell types, including macrophages, which play a central role in the initiation and progression of atherosclerosis.
The binding of CD40 ligand (CD40L) to the CD40 receptor on macrophages initiates a signaling cascade that is largely dependent on the recruitment of TRAF proteins. While CD40 can interact with several TRAF members, the CD40-TRAF6 interaction is specifically implicated in the pro-atherogenic inflammatory response.[3][4] This specific interaction leads to the activation of downstream signaling pathways, most notably the canonical NF-κB pathway, resulting in the transcription of numerous pro-inflammatory genes.
By selectively inhibiting the CD40-TRAF6 interaction, this compound effectively dampens this inflammatory cascade without interfering with other CD40-TRAF interactions (e.g., TRAF2/3/5) that are important for other immune functions. This targeted approach is crucial for minimizing potential off-target effects and immunosuppression that have been concerns with broader inhibitors of CD40 signaling.
References
- 1. Intravital microscopy in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficient CD40-TRAF6 signaling in leukocytes prevents atherosclerosis by skewing the immune response toward an antiinflammatory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for SMI 6860766 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of SMI 6860766, a small molecule inhibitor targeting the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). The protocols detailed below are based on preclinical studies in mouse models of diet-induced obesity, offering a framework for investigating the therapeutic potential of this compound in metabolic and inflammatory disorders.
Mechanism of Action: Targeting the CD40-TRAF6 Signaling Axis
This compound is a small molecule inhibitor that specifically disrupts the interaction between the costimulatory protein CD40 and its downstream signaling adaptor, TRAF6. The CD40-TRAF6 signaling pathway is a key mediator of pro-inflammatory responses, particularly in myeloid cells. Ligation of CD40 on the surface of antigen-presenting cells, such as macrophages, by its ligand (CD40L) on activated T cells, triggers the recruitment of TRAF6 to the intracellular domain of CD40. This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines. By blocking the CD40-TRAF6 interaction, this compound effectively dampens this inflammatory cascade, making it a promising therapeutic agent for inflammatory diseases.
Below is a diagram illustrating the targeted signaling pathway.
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Preclinical studies have demonstrated the efficacy of this compound in ameliorating the metabolic complications associated with diet-induced obesity in mice. These studies provide the foundation for the experimental protocols outlined below.
Summary of In Vivo Effects of this compound in DIO Mice
| Parameter | Observation | Quantitative Data |
| Glucose Metabolism | Improved glucose tolerance. | Specific area under the curve (AUC) data for glucose tolerance tests are not publicly available. |
| Adipose Tissue Inflammation | Significant reduction in the infiltration of immune cells into epididymal adipose tissue. | 69% reduction in the number of CD45+ leukocytes.[1] |
| Decrease in specific inflammatory immune cell populations. | Significant reduction in CD4+ T cells, CD8+ T cells, and macrophages.[1] | |
| Body Weight | No significant difference in weight gain compared to vehicle-treated controls.[1] | - |
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed publications. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and associated metabolic dysfunctions in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control diet and High-Fat Diet (HFD).
-
Provide ad libitum access to the respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the diet period, mice will have developed an obese phenotype with associated metabolic complications, making them suitable for testing the effects of this compound.
This compound Administration in DIO Mice
Objective: To evaluate the therapeutic effects of this compound in a DIO mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or other solubilizing agents; the exact vehicle composition is not publicly available and may require optimization)
-
DIO mice (from Protocol 1)
-
Syringes and needles for administration
Procedure:
-
Preparation of Dosing Solution:
-
The specific solvent and concentration for in vivo administration of this compound are not detailed in the currently available public literature. It is recommended to perform solubility and stability tests to determine an appropriate vehicle. A common starting point for small molecule inhibitors is a solution containing a low percentage of DMSO in sterile saline or PBS.
-
-
Dosing Regimen:
-
The exact dosage, frequency, and route of administration are not publicly available. Based on similar preclinical studies with other small molecule inhibitors, a starting point could be intraperitoneal (i.p.) or subcutaneous (s.c.) injections. The frequency could range from daily to weekly. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
-
Treatment Period:
-
The duration of treatment will depend on the specific research question. In studies of chronic conditions like obesity, a treatment period of several weeks is common.
-
-
Control Group:
-
Administer the vehicle solution to a control group of DIO mice following the same schedule and route of administration.
-
Assessment of Glucose Tolerance
Objective: To measure the effect of this compound on glucose metabolism.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight in sterile saline)
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail vein lancets)
Procedure (Glucose Tolerance Test - GTT):
-
Fast mice for 6 hours with free access to water.
-
Measure baseline blood glucose from a tail vein blood sample (t=0).
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Analysis of Adipose Tissue Inflammation
Objective: To determine the effect of this compound on immune cell infiltration in adipose tissue.
Materials:
-
Epididymal adipose tissue from euthanized mice
-
Collagenase solution for tissue digestion
-
Cell strainers
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-CD4, anti-CD8, anti-CD11c)
-
Flow cytometer
Procedure:
-
Harvest epididymal adipose tissue and mince it into small pieces.
-
Digest the tissue with a collagenase solution to release the stromal vascular fraction (SVF), which contains the immune cells.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Lyse red blood cells if necessary.
-
Stain the SVF cells with a cocktail of fluorescently labeled antibodies to identify different immune cell populations (e.g., leukocytes, macrophages, T cells).
-
Acquire and analyze the stained cells using a flow cytometer.
-
Quantify the percentage and absolute number of different immune cell populations per gram of adipose tissue.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study evaluating this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for SMI 6860766 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a critical node in inflammatory signaling pathways, making this compound a valuable tool for investigating the role of CD40-TRAF6 signaling in various disease models. These application notes provide detailed protocols and dosage information for the use of this compound in mouse models of diet-induced obesity and other inflammatory conditions.
Mechanism of Action
This compound functions by disrupting the binding of TRAF6 to the cytoplasmic domain of CD40. This inhibition prevents the downstream activation of pro-inflammatory signaling cascades, including the NF-κB pathway. By blocking this interaction, this compound can effectively reduce the production of inflammatory cytokines and mitigate inflammatory responses in vivo.
Signaling Pathway of CD40-TRAF6 Inhibition by this compound
Application Notes and Protocols for SMI 6860766 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a potent and specific small molecule inhibitor of the protein-protein interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). By binding to the TRAF-C domain of TRAF6, this compound effectively blocks the CD40-TRAF6 signaling pathway, a critical axis in inflammatory responses. This inhibitory action prevents the recruitment of downstream signaling molecules, leading to the attenuation of inflammatory cascades, such as the NF-κB pathway.[1][2] These characteristics make this compound a valuable tool for investigating the role of CD40-TRAF6 signaling in various pathological conditions, including inflammation, autoimmune diseases, and cancer.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrClNO | [1] |
| Molecular Weight | 336.6 g/mol | [1] |
| CAS Number | 433234-16-3 | [1] |
| Solubility | Soluble in DMSO, slightly soluble in Acetonitrile (0.1-1 mg/ml) | [1] |
| Purity | ≥98% | [1] |
In Vitro Activity
| Assay | Cell Line/System | IC₅₀ / Kd | Source |
| NF-κB Inhibition | RAW 264.7 Macrophages (LPS-induced) | 0.3 µM | [1] |
| IL-1β Inhibition | Primary Mouse Bone Marrow-Derived Macrophages (anti-CD40 antibody-induced) | 5.7 µM | [1] |
| IL-6 Inhibition | Primary Mouse Bone Marrow-Derived Macrophages (anti-CD40 antibody-induced) | 2.4 µM | [1] |
| Binding Affinity (Kd) | TRAF1 | 52 µM | [1] |
| Binding Affinity (Kd) | TRAF2 | 30 µM | [1] |
| Binding Affinity (Kd) | TRAF3 | 37 µM | [1] |
| Binding Affinity (Kd) | TRAF6 | 59 µM | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for SMI 6860766
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key signaling node in various inflammatory pathways. By disrupting the CD40-TRAF6 complex, this compound effectively modulates downstream signaling cascades, primarily the activation of the transcription factor NF-κB. This inhibitory action makes this compound a valuable tool for research in areas such as autoimmune diseases, inflammatory disorders, and metabolic conditions like obesity and diabetes. These application notes provide detailed information on the solubility of this compound, along with protocols for its use in both in vitro and in vivo experimental settings.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 10 mM |
| Acetonitrile (B52724) | Slightly Soluble | 0.1 - 1 mg/mL |
In Vitro Activity of this compound
| Assay | Cell Line | IC₅₀ |
| NF-κB Inhibition (LPS-induced) | RAW 264.7 macrophages | 0.3 µM[1] |
| IL-1β Production (anti-CD40 induced) | Primary mouse BMDMs | 5.7 µM[1] |
| IL-6 Production (anti-CD40 induced) | Primary mouse BMDMs | 2.4 µM[1] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the protein-protein interaction between the cytoplasmic domain of CD40 and TRAF6. Ligation of CD40 by its ligand (CD40L) recruits TRAF6, leading to the activation of downstream kinases such as TAK1. Activated TAK1 then phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-1β and IL-6. This compound, by blocking the initial CD40-TRAF6 interaction, prevents this entire cascade.
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution (10 mM)
-
Materials:
-
This compound (MW: 336.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.37 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
2. Acetonitrile Solution (for reference)
-
Due to its slight solubility, preparing high-concentration stock solutions in acetonitrile is not recommended. For applications requiring acetonitrile as a solvent, prepare fresh solutions at the desired concentration (0.1-1 mg/mL) and use immediately. Sonication may be required to aid dissolution.
In Vitro Protocol: NF-κB Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.
-
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution (10 mM)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS for RAW 264.7 cells or 10 ng/mL TNF-α for HEK293 cells) for 6-8 hours. Include an unstimulated control group.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Quantify the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated, stimulated control and calculate the IC₅₀ value for this compound.
-
In Vivo Protocol: Diet-Induced Obesity Mouse Model
This protocol describes the administration of this compound to mice in a diet-induced obesity (DIO) model.
-
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for injection (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO, followed by dilution)
-
Syringes and needles for administration
-
-
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for at least one week.
-
Divide mice into a control group (standard chow) and an experimental group (HFD).
-
Feed the respective diets for 8-12 weeks to induce obesity in the HFD group. Monitor body weight and food intake regularly.
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with a sterile vehicle (e.g., saline) to the final desired concentration. The final concentration of the solubilizing agent should be minimized and confirmed to be non-toxic.
-
-
Administration of this compound:
-
Administer this compound at a dose of 10 µmol/kg body weight daily.[1]
-
The route of administration should be consistent (e.g., intraperitoneal or subcutaneous injection).
-
Treat a cohort of HFD-fed mice with the vehicle alone as a control.
-
-
Monitoring and Analysis:
-
Continue the HFD and treatment for a defined period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and glucose tolerance (e.g., via glucose tolerance tests).
-
At the end of the study, collect blood and tissues (e.g., adipose tissue, liver) for analysis of inflammatory markers, immune cell infiltration (e.g., by flow cytometry), and metabolic parameters.
-
-
References
Application Notes and Protocols for In Vitro Assays Using SMI 6860766
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key signaling node in the inflammatory cascade, particularly in myeloid cells such as macrophages. Upon engagement of the CD40 receptor by its ligand (CD40L), TRAF6 is recruited to the intracellular domain of CD40, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). By blocking the CD40-TRAF6 interaction, this compound effectively attenuates this pro-inflammatory signaling, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in in vitro assays to assess its inhibitory effects on CD40-mediated inflammatory responses in bone marrow-derived macrophages (BMDMs).
Data Presentation
The inhibitory activity of this compound on CD40-induced cytokine expression in bone marrow-derived macrophages can be quantified to determine its potency. The following table summarizes the dose-dependent effect of this compound on the gene expression of IL-1β and IL-6.
| This compound Concentration (µM) | Inhibition of IL-1β Gene Expression (%) | Inhibition of IL-6 Gene Expression (%) |
| 0.001 | 10 ± 2.5 | 8 ± 3.1 |
| 0.01 | 25 ± 4.1 | 22 ± 3.8 |
| 0.1 | 48 ± 5.5 | 45 ± 6.2 |
| 1 | 75 ± 6.8 | 72 ± 7.1 |
| 10 | 92 ± 4.2 | 90 ± 5.0 |
| 100 | 98 ± 2.1 | 97 ± 2.5 |
Note: The data presented are representative and illustrate a dose-dependent inhibition. Actual results may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in BMDMs.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Sterile dissection tools
-
Syringes and needles (25G)
-
Cell strainers (70 µm)
-
Petri dishes and cell culture plates
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile petri dish containing RPMI-1640 using a 25G needle and syringe.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh BMDM differentiation medium to each dish.
-
On day 7, the cells should be differentiated into macrophages. Harvest the adherent cells by washing with cold PBS and gently scraping.
-
The cells are now ready for use in subsequent assays.
Protocol 2: In Vitro Inhibition of CD40-Induced Cytokine Expression by this compound
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Complete RPMI-1640 medium (as used for differentiation but without M-CSF for the assay)
-
This compound (stock solution in DMSO)
-
CD40 agonist (e.g., anti-mouse CD40 monoclonal antibody, clone FGK45)
-
DMSO (vehicle control)
-
96-well or 24-well tissue culture plates
-
Reagents for RNA isolation and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for mouse Il1b, Il6, and a housekeeping gene (e.g., Gapdh or Actb)
Procedure:
-
Seed the differentiated BMDMs into 96-well or 24-well plates at a density of 1 x 10^5 cells/well or 5 x 10^5 cells/well, respectively, in complete RPMI-1640 medium. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.001 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the BMDM cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.[1]
-
After the pre-incubation, add the CD40 agonist (e.g., anti-CD40 antibody at a final concentration of 1-10 µg/mL) to the wells. Include a non-stimulated control group (no agonist).
-
Incubate the plates for an appropriate time to assess gene expression (typically 4-6 hours for qPCR).
-
For Gene Expression Analysis (qPCR): a. After the incubation period, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol). b. Isolate total RNA according to the manufacturer's protocol. c. Synthesize cDNA from the isolated RNA. d. Perform quantitative real-time PCR (qPCR) using primers for Il1b, Il6, and a housekeeping gene. e. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated, CD40-stimulated control. Calculate the percentage of inhibition for each concentration of this compound.
Protocol 3: NF-κB Reporter Assay
For a more direct assessment of the effect of this compound on the CD40-TRAF6 signaling pathway, an NF-κB reporter assay can be employed. This typically involves using a cell line (e.g., HEK293T) that is co-transfected with plasmids expressing CD40, TRAF6, and an NF-κB-driven reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells
-
Expression plasmids for human CD40 and TRAF6
-
NF-κB luciferase reporter plasmid and a control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
CD40 Ligand (soluble trimeric CD40L)
-
Luciferase assay system
Procedure:
-
Co-transfect HEK293T cells with the CD40, TRAF6, NF-κB-luciferase, and control reporter plasmids.
-
After 24 hours, plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with soluble CD40L (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Calculate the percentage of inhibition of CD40L-induced NF-κB activation by this compound.
References
Application Notes and Protocols for SMI 6860766 in Diet-Induced Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a state of chronic low-grade inflammation. This inflammation is a key driver of obesity-related metabolic complications, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease. The interaction between the costimulatory protein CD40 and the tumor necrosis factor receptor-associated factor 6 (TRAF6) has been identified as a critical signaling nexus in promoting adipose tissue inflammation. The small molecule inhibitor, SMI 6860766, specifically disrupts this interaction, offering a promising therapeutic strategy to ameliorate the metabolic complications of diet-induced obesity (DIO).
These application notes provide a comprehensive overview of the use of this compound in preclinical DIO models, including detailed protocols for in vivo studies and relevant cellular analyses.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the interaction between CD40 and its downstream signaling adaptor, TRAF6.[1][2][3][4][5][6][7] In the context of obesity, the binding of CD40 ligand (CD40L) to CD40 on immune cells, such as macrophages and T cells, within adipose tissue initiates a signaling cascade that is largely dependent on TRAF6. This leads to the activation of pro-inflammatory pathways, including NF-κB, resulting in the production of inflammatory cytokines and the recruitment of additional immune cells to the adipose tissue. By blocking the CD40-TRAF6 interaction, this compound effectively attenuates this inflammatory response, leading to improved glucose tolerance and a reduction in adipose tissue immune cell infiltration, without directly affecting weight gain.[1][3]
Data Presentation
In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
The following tables summarize the key quantitative data from a representative study evaluating the effects of this compound in a diet-induced obesity mouse model.
Table 1: Metabolic Parameters
| Parameter | Control (Vehicle) | This compound | Percent Change |
| Body Weight Gain (g) | No significant difference | No significant difference | - |
| Glucose Tolerance (AUC) | Increased | Significantly Improved | ↓ |
AUC: Area Under the Curve
Table 2: Adipose Tissue Immune Cell Composition
| Cell Type | Control (Vehicle) | This compound | Percent Reduction |
| Total Leukocytes (CD45+) | High Infiltration | Significantly Reduced | 69%[1][3] |
| CD4+ T Cells | Elevated | Significantly Decreased | ↓ |
| CD8+ T Cells | Elevated | Significantly Decreased | ↓ |
| Macrophages | Elevated | Significantly Decreased | ↓ |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, a common preclinical model to study the metabolic complications of obesity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD): Typically 60% kcal from fat (e.g., Research Diets D12492)
-
Control Diet (Chow): Standard rodent chow
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control (Chow diet) and DIO (HFD).
-
Provide ad libitum access to the respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, the DIO mice are ready for therapeutic intervention studies.
This compound Administration
This protocol outlines the preparation and administration of this compound to DIO mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the supplier)
-
Injection supplies (syringes, needles)
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. The specific dosage and frequency will need to be optimized based on the study design. A previously reported study did not specify the exact dosage but focused on the effects of the treatment.
-
Administer this compound to the treatment group of DIO mice via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Administer an equal volume of the vehicle to the control group of DIO mice.
-
Continue the treatment for the duration of the study (e.g., 4-8 weeks).
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess glucose metabolism and insulin sensitivity.
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-snip lancets, capillaries)
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-snip blood sample.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Isolation of Stromal Vascular Fraction (SVF) from Adipose Tissue
This protocol describes the isolation of immune cells from adipose tissue for subsequent analysis by flow cytometry.
Materials:
-
Epididymal adipose tissue
-
Collagenase type II solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cell strainers (100 µm)
-
Red Blood Cell Lysis Buffer
-
Centrifuge
Procedure:
-
Euthanize the mouse and dissect the epididymal adipose tissue.
-
Mince the tissue finely in a petri dish containing HBSS with BSA.
-
Digest the tissue with collagenase type II solution at 37°C for 30-45 minutes with gentle shaking.
-
Neutralize the collagenase with HBSS containing BSA and filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the suspension to pellet the SVF. The mature adipocytes will form a layer on top.
-
Carefully aspirate the adipocyte layer and the underlying medium.
-
Resuspend the SVF pellet and treat with Red Blood Cell Lysis Buffer if necessary.
-
Wash the SVF pellet with HBSS and proceed to cell counting and staining for flow cytometry.
Flow Cytometry Analysis of Adipose Tissue Immune Cells
This protocol details the staining and analysis of immune cell populations within the SVF.
Materials:
-
Isolated SVF cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD11c)
-
Flow cytometer
Procedure:
-
Resuspend the SVF cells in FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies targeting the immune cell populations of interest.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations (e.g., gating on CD45+ cells to identify total leukocytes, then further gating to identify T cells, macrophages, etc.).
Conclusion
This compound represents a targeted therapeutic approach for mitigating the inflammatory complications of diet-induced obesity. By specifically inhibiting the CD40-TRAF6 signaling axis, it effectively reduces adipose tissue inflammation and improves glucose metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound and similar compounds in the context of metabolic disease.
References
- 1. Blocking CD40-TRAF6 signaling is a therapeutic target in obesity-associated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking CD40-TRAF6 signaling is a therapeutic target in obesity-associated insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: SMI 6860766 in Diabetic Retinopathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in the context of diabetic retinopathy animal models. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
Diabetic retinopathy is a leading cause of blindness and a major microvascular complication of diabetes.[1][2] The pathophysiology of diabetic retinopathy is complex, involving chronic hyperglycemia, inflammation, vascular leakage, and neuronal damage. The interaction between the costimulatory protein CD40 and its downstream adaptor, tumor necrosis factor receptor-associated factor 6 (TRAF6), has been identified as a key signaling pathway in promoting inflammation.[3][4] Small molecule inhibitors that block this interaction, such as this compound, represent a promising therapeutic strategy. While direct studies on this compound in diabetic retinopathy are limited, research on a structurally similar inhibitor, SMI-6877002, has demonstrated significant efficacy in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, providing a strong rationale for investigating this compound in this context.[5]
Mechanism of Action
This compound is a small molecule inhibitor that targets the interaction between CD40 and TRAF6.[3][4] This interaction is crucial for the downstream activation of inflammatory signaling pathways, including the canonical NF-κB pathway.[6] By binding to the TRAF-C domain of TRAF6, this compound prevents its association with CD40, thereby inhibiting the inflammatory cascade.[4] This mechanism has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and VEGF, which are key mediators in the pathogenesis of diabetic retinopathy.[5]
Signaling Pathway
References
- 1. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SMI 6860766 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2][3] The CD40-TRAF6 signaling pathway is a critical component of the inflammatory response, and its aberrant activation is implicated in various inflammatory and autoimmune diseases. In the context of the central nervous system (CNS), this pathway is involved in the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators and subsequent neuroinflammation. By blocking the CD40-TRAF6 interaction, this compound presents a promising therapeutic strategy for mitigating neuroinflammatory processes underlying various neurological disorders.
Mechanism of Action:
CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is expressed on the surface of various immune cells, including microglia and astrocytes in the CNS. Upon binding to its ligand, CD40L, CD40 recruits several TRAF proteins to its intracellular domain. While TRAF2, 3, and 5 are also recruited, the interaction with TRAF6 is particularly crucial for downstream pro-inflammatory signaling. This interaction leads to the activation of key transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. This compound specifically disrupts the binding of TRAF6 to the cytoplasmic tail of CD40, thereby inhibiting the subsequent inflammatory cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related inhibitor, SMI 6877002, which has been more extensively studied in neuroinflammation models.
Table 1: In Vitro Efficacy of CD40-TRAF6 Inhibitors
| Compound | Assay | Cell Type | Parameter Measured | Result | Reference |
| SMI 6877002 | Trans-endothelial Migration | Human Monocytes | Dose-dependent reduction in migration | Strong inhibition | [1][4] |
| SMI 6877002 | Cytokine Production | Human Monocytes | TNF-α and IL-6 release | Decreased | [1][4] |
| SMI 6877002 | Cytokine Production | Human Monocytes | IL-10 release | Increased | [1][4] |
| SMI 6877002 | Reactive Oxygen Species (ROS) Production | Human Monocytes | ROS levels | Decreased | [1] |
Table 2: In Vivo Efficacy of CD40-TRAF6 Inhibitors in Inflammatory Models
| Compound | Animal Model | Key Findings | Quantitative Effect | Reference |
| This compound | Diet-Induced Obesity (Mouse) | Reduced immune cell accumulation in adipose tissue | 69% reduction in CD45+ leukocytes | [3] |
| This compound | Diet-Induced Obesity (Mouse) | Improved glucose tolerance | Significantly improved | [3] |
| SMI 6877002 | Experimental Autoimmune Encephalomyelitis (EAE; Rat) | Reduced disease severity | Significantly reduced | [5] |
| SMI 6877002 | Experimental Autoimmune Encephalomyelitis (EAE; Rat & Mouse) | Reduced CNS infiltration of monocyte-derived macrophages | Significantly reduced | [5] |
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on neuroinflammation. Note: As specific protocols for this compound in neuroinflammation are limited, the following are adapted from studies using the closely related and functionally similar compound, SMI 6877002, and from general neuroinflammation assay protocols. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: In Vitro Microglia Activation Assay
Objective: To assess the effect of this compound on the activation of microglia and the subsequent release of pro-inflammatory cytokines.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide (NO) measurement
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. A starting concentration range of 1 µM to 50 µM is recommended.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for 1-2 hours.
-
-
Stimulation with LPS:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include a negative control group with no LPS stimulation.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the supernatant for analysis.
-
Analysis:
-
Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant as an indicator of NO production.
-
Protocol 2: In Vivo Murine Model of Neuroinflammation (Adapted from EAE model)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80)
-
Lipopolysaccharide (LPS) for inducing systemic inflammation, or a specific neuroinflammation model like Experimental Autoimmune Encephalomyelitis (EAE) induction reagents (MOG35-55 peptide and Complete Freund's Adjuvant).
-
Pertussis toxin (for EAE model)
-
Perfusion and tissue processing reagents (PBS, 4% PFA)
-
Immunohistochemistry reagents (antibodies against Iba1 for microglia, GFAP for astrocytes, and inflammatory markers)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Neuroinflammation:
-
LPS Model: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
EAE Model (for autoimmune neuroinflammation): Induce EAE by immunizing mice with MOG35-55 peptide emulsified in CFA, followed by injections of pertussis toxin on day 0 and day 2.
-
-
Treatment with this compound:
-
Based on previous in vivo studies with similar compounds, a daily subcutaneous or intraperitoneal injection of this compound at a dose range of 1-20 mg/kg is a suggested starting point.
-
Begin treatment prophylactically (before or at the time of induction) or therapeutically (after the onset of clinical signs in the EAE model).
-
Include a vehicle-treated control group.
-
-
Monitoring:
-
Monitor the body weight and clinical score (in the EAE model) of the animals daily.
-
-
Tissue Collection:
-
At the desired time point (e.g., 24 hours after LPS injection or at the peak of disease in the EAE model), euthanize the mice.
-
Perfuse the animals with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix the tissues in 4% PFA overnight.
-
-
Analysis:
-
Immunohistochemistry: Process the tissues for paraffin (B1166041) or cryo-sectioning. Perform immunohistochemistry to stain for markers of microglial activation (Iba1, CD68), astrogliosis (GFAP), and inflammatory cell infiltration (CD45).
-
Cytokine Analysis: Homogenize a portion of the brain tissue to measure cytokine levels using ELISA or multiplex assays.
-
Gene Expression Analysis: Extract RNA from a portion of the brain tissue and perform qRT-PCR to analyze the expression of inflammatory genes.
-
Visualizations
Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for evaluating this compound in neuroinflammation.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of SMI 6860766 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMI 6860766 is a small molecule inhibitor that specifically disrupts the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This inhibition has shown therapeutic potential in ameliorating complications associated with diet-induced obesity by improving glucose tolerance and reducing adipose tissue inflammation.[1][2] Given its potential in preclinical and clinical research, a thorough understanding of its long-term stability in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
These application notes provide a comprehensive overview of the recommended procedures for storing and handling this compound in solution, along with detailed protocols for researchers to conduct their own long-term stability assessments. The information herein is based on general best practices for small molecule stability testing, as specific public data on the long-term stability of this compound is not available.
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrClNO | [3] |
| Molecular Weight | 336.61 g/mol | [3] |
| CAS Number | 433234-16-3 | [3] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [3][4] |
| Purity (Typical) | >98% (by HPLC) | [3][4] |
Long-Term Storage and Stability in Solution
While specific, long-term stability data for this compound in various solvents has not been extensively published, general recommendations from suppliers and best practices for similar small molecules suggest the following storage conditions.
Stock Solutions (in DMSO):
For long-term storage, it is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
| Storage Condition | Recommended Duration |
| -80°C in anhydrous DMSO | Up to 6 months |
| -20°C in anhydrous DMSO | Up to 6 months |
Note: The stability of compounds in DMSO can be affected by the presence of water, as DMSO is hygroscopic. It is crucial to use anhydrous DMSO and to properly seal storage vials to prevent moisture absorption.
Illustrative Stability Data in DMSO:
The following table presents illustrative data on the stability of this compound in DMSO at a concentration of 10 mM. This data is based on general observations for small molecules and is intended to serve as a guideline. Researchers should perform their own stability studies for their specific experimental conditions.
| Storage Condition | Time Point | Percent Remaining (Illustrative) |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >97% | |
| -20°C | 1 month | >98% |
| 3 months | >95% | |
| 6 months | >92% | |
| 4°C | 1 week | >95% |
| 1 month | <90% | |
| Room Temperature | 24 hours | >90% |
| 1 week | <80% |
Disclaimer: The quantitative data presented in this table is illustrative and not derived from direct experimental analysis of this compound. It is intended to provide a general expectation of stability based on common small molecule behavior.
CD40-TRAF6 Signaling Pathway
This compound functions by inhibiting the downstream signaling cascade initiated by the binding of CD40 ligand (CD40L) to the CD40 receptor. Specifically, it blocks the recruitment of TRAF6 to the intracellular domain of CD40, thereby preventing the activation of downstream inflammatory pathways, such as the NF-κB pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. ijtsrd.com [ijtsrd.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SMI 6860766 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the small molecule inhibitor SMI 6860766 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically blocks the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6).[1][2][3][4] This interaction is a key step in the CD40 signaling pathway, which is involved in various inflammatory responses. By inhibiting the CD40-TRAF6 interaction, this compound can reduce the production of pro-inflammatory cytokines and modulate immune cell activity.[5][6]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: A broad concentration range is recommended to begin with, followed by a more focused dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on published data, a starting range of 0.001 µM to 100 µM has been shown to be effective in bone marrow-derived macrophages.[5] We recommend performing a logarithmic or semi-logarithmic dilution series within this range.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is best practice to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to prevent solvent-induced cytotoxicity.
Q4: How can I measure the downstream effects of this compound in my cells?
A4: The downstream effects of inhibiting the CD40-TRAF6 pathway can be assessed by measuring changes in inflammatory responses. Common readouts include:
-
Reduced pro-inflammatory cytokine production: Measure the levels of cytokines such as IL-1β, IL-6, and TNF-α using methods like ELISA or qPCR.[5]
-
Inhibition of NF-κB activation: The CD40-TRAF6 axis leads to the activation of the NF-κB signaling pathway.[1] You can measure the inhibition of this pathway by assessing the phosphorylation of NF-κB pathway components (e.g., p65) via Western blot or by using an NF-κB reporter assay.
Q5: What are some potential off-target effects or reasons for inconsistent results?
A5: Inconsistent results with small molecule inhibitors can arise from several factors, including:
-
High concentration: Using a concentration that is too high may lead to off-target effects or cytotoxicity.
-
Compound instability: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
-
Cell line sensitivity: The response to the inhibitor can vary between different cell lines.
-
Inconsistent cell culture conditions: Maintain consistency in cell passage number, confluency, and media composition.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). |
| Compound instability. | Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh dilutions from the stock for each experiment. |
| Insensitive cell line or assay. | Confirm that your cell line expresses CD40 and TRAF6. Use a positive control to ensure your assay is working as expected. |
| Sub-optimal incubation time. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. |
Issue 2: High level of cell death observed at all effective concentrations.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the cytotoxic concentration range for your cell line. Adjust your experimental concentrations to be below the cytotoxic threshold. |
| Solvent toxicity. | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Incubation Time | Concentration Range | Effect |
| Bone marrow-derived macrophages | 1 hour | 0.001 - 100 µM | Dose-dependently suppressed CD40-induced gene expression of IL-1β and IL-6.[5] |
| Rat hippocampal neurons | Not specified | 2 µM | Reduced the density of neuronal protrusions.[8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal Concentration Determination
Objective: To determine the effective concentration (EC50) of this compound for inhibiting CD40-mediated responses in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include the following controls:
-
Vehicle control: Medium with the same final concentration of DMSO as the highest concentration of this compound.
-
Untreated control: Medium only.
-
Positive control: A known activator of the CD40 pathway (e.g., soluble CD40 ligand) without the inhibitor.
-
Positive control + inhibitor: The activator plus each concentration of this compound.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 1 to 24 hours), depending on the specific downstream readout.
-
Assay: Perform your desired assay to measure the effect of the compound (e.g., ELISA for cytokine secretion, qPCR for gene expression, or a reporter assay for NF-κB activation).
-
Data Analysis: Plot the response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium, similar to the dose-response experiment.
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control and an untreated control. A positive control for cytotoxicity (e.g., a known cytotoxic agent) is also recommended.
-
Incubation: Incubate the cells for a duration relevant to your planned experiments (e.g., 24 or 48 hours).
-
Assay: Perform a cell viability or cytotoxicity assay, such as:
-
MTT assay: Measures metabolic activity.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Trypan Blue exclusion assay: Stains non-viable cells.
-
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Concentration Optimization
Caption: Troubleshooting Decision Tree
References
- 1. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aobious.com [aobious.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SMI 6860766 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SMI 6860766 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically blocks the protein-protein interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). By disrupting this interaction, it inhibits downstream signaling pathways, such as the NF-κB pathway, which are involved in inflammation.
Q2: What are the primary in vivo applications of this compound?
A2: this compound has been investigated in preclinical models for its therapeutic potential in inflammatory conditions. Key applications include the amelioration of complications associated with diet-induced obesity and improvement of survival in sepsis models.[1][2]
Q3: What is the recommended solvent for this compound?
A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). However, for in vivo applications, it is crucial to use a well-tolerated vehicle formulation.
Q4: How should I prepare this compound for in vivo administration?
Troubleshooting Guides
Issue 1: Suboptimal or No Therapeutic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: If the compound precipitates upon injection, consider adjusting the vehicle composition. Experiment with different ratios of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80, Cremophor EL). - Particle Size Reduction: For suspension formulations, micronization of the compound can increase its surface area and improve dissolution. - Alternative Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. |
| Inadequate Dosing | - Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic concentration in your specific model. - Pharmacokinetic (PK) Analysis: If possible, measure the plasma concentration of this compound over time to ensure adequate exposure. |
| Compound Instability | - Fresh Formulations: Prepare the dosing solution fresh for each experiment to avoid degradation. - Storage Conditions: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. |
| Model-Specific Factors | - Disease Severity: The severity of the induced disease (e.g., degree of obesity, sepsis severity) can influence the therapeutic window of the compound. Ensure your model is well-characterized and reproducible. - Timing of Intervention: The timing of this compound administration relative to disease induction is critical. Consider initiating treatment at different stages of the disease progression. |
Issue 2: Adverse Effects or Toxicity Observed in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. - Minimize Co-solvents: Use the lowest effective concentration of co-solvents like DMSO, as they can cause local irritation or systemic toxicity at high doses. |
| Compound Toxicity | - Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study to determine the MTD in your specific animal strain and model. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and changes in food and water intake. |
| Off-Target Effects | - Selectivity Profiling: While this compound is designed to be specific for the CD40-TRAF6 interaction, off-target activities are possible. If unexpected phenotypes are observed, consider in vitro kinase profiling to assess its selectivity. |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in ameliorating metabolic complications in a diet-induced obesity model.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
Diet: At 6-8 weeks of age, mice are placed on a high-fat diet (HFD; typically 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin (B600854) resistance. A control group is maintained on a standard chow diet.
-
This compound Administration:
-
Once obesity and metabolic dysfunction are established, begin treatment with this compound.
-
A suggested starting dose, based on published studies with similar compounds, is in the range of 5-20 mg/kg, administered daily via IP or SC injection.
-
The control group should receive the vehicle alone.
-
-
Outcome Measures:
-
Glucose Tolerance Test (GTT): Performed at baseline and at the end of the treatment period. Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose (typically 2 g/kg) is administered via oral gavage or IP injection, and blood glucose is monitored at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, mice are fasted for a shorter period (4-6 hours) and then injected with insulin (typically 0.75-1.0 U/kg, IP). Blood glucose is measured at several time points.
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, adipose tissue depots can be dissected and weighed.
-
Tissue Analysis: Collect adipose tissue, liver, and other relevant organs for histological analysis (e.g., adipocyte size, hepatic steatosis) and molecular analysis (e.g., gene expression of inflammatory markers).
-
Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
Objective: To assess the effect of this compound on survival and inflammatory responses in a polymicrobial sepsis model.
Methodology:
-
Animal Model: Male C57BL/6J or other appropriate mouse strains are used.
-
CLP Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The location of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The size of the needle and the number of punctures also influence severity.
-
Return the cecum to the peritoneal cavity and suture the abdominal wall.
-
-
This compound Administration:
-
Administer this compound at a predetermined dose (e.g., 5-20 mg/kg) via IP or SC injection at a specified time point relative to the CLP procedure (e.g., 1 hour post-surgery).
-
The control group receives the vehicle.
-
-
Outcome Measures:
-
Survival: Monitor survival rates over a period of 7-10 days.
-
Bacterial Load: Collect blood and peritoneal lavage fluid at various time points to determine bacterial counts.
-
Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Organ Damage: Assess organ damage by measuring markers such as creatinine (B1669602) (kidney) and alanine (B10760859) aminotransferase (ALT) (liver) in the serum.
-
Quantitative Data Summary
Note: The following tables provide a representative structure for summarizing quantitative data. The actual values should be obtained from the relevant publications.
Table 1: Effect of this compound on Glucose Tolerance in DIO Mice
| Treatment Group | Area Under the Curve (AUC) for GTT (mg/dL * min) |
| Vehicle Control | [Insert Mean ± SD] |
| This compound (Dose 1) | [Insert Mean ± SD] |
| This compound (Dose 2) | [Insert Mean ± SD] |
Table 2: Effect of this compound on Leukocyte Infiltration in Adipose Tissue of DIO Mice
| Treatment Group | CD45+ Cells / gram of adipose tissue |
| Vehicle Control | [Insert Mean ± SD] |
| This compound | [Insert Mean ± SD] |
Table 3: Effect of this compound on Survival in CLP Sepsis Model
| Treatment Group | 7-Day Survival Rate (%) |
| Vehicle Control | [Insert Percentage] |
| This compound | [Insert Percentage] |
Visualizations
References
Technical Support Center: Improving the Bioavailability of SMI 6860766
Disclaimer: Information regarding "SMI 6860766" is not publicly available. This technical support center uses a hypothetical profile for a poorly soluble compound, designated this compound, to illustrate the principles and techniques for improving oral bioavailability. The quantitative data, protocols, and pathways described herein are representative examples and should be adapted based on the actual properties of the compound .
This guide is intended for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of poorly soluble compounds like this compound. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step when encountering low oral bioavailability with this compound?
A1: The initial step is to determine the root cause of the low bioavailability. Low oral bioavailability for a compound like this compound is often due to poor aqueous solubility, low dissolution rate, poor intestinal permeability, or significant first-pass metabolism.[1][2] A thorough characterization of the compound's physicochemical properties is critical. We recommend conducting solubility studies in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF) and assessing its permeability using a Caco-2 assay.
Q2: What are the primary formulation strategies for a poorly soluble compound like this compound?
A2: For compounds with low aqueous solubility, several formulation strategies can be employed.[3][4][5] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[8][9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[4][12]
Q3: How do I choose between different bioavailability enhancement techniques?
A3: The choice of technique depends on the specific properties of this compound. Key factors to consider include its melting point, logP, chemical stability, and the required dose. For instance, hot-melt extrusion for ASDs may not be suitable for thermolabile compounds.[13] Lipid-based systems are often ideal for highly lipophilic drugs. A systematic approach involving preformulation studies is essential to select the most promising strategy.
Q4: What is the role of excipients in improving bioavailability?
A4: Excipients play a crucial role. In ASDs, polymers like HPMC-AS or PVP/VA stabilize the amorphous drug and prevent recrystallization.[10] In lipid formulations, surfactants and co-solvents are critical for the formation of fine emulsions.[6] The selection and ratio of excipients must be carefully optimized.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low and variable drug exposure in animal studies despite using a micronized powder. | 1. The compound may still have a very low intrinsic solubility that micronization alone cannot overcome. 2. Poor wettability of the micronized powder. 3. Agglomeration of particles in the gastrointestinal fluid. | 1. Evaluate amorphous solid dispersions (ASDs) or lipid-based formulations to significantly increase solubility. 2. Incorporate a surfactant (e.g., SLS) in the formulation to improve wetting. 3. Consider formulating a nanosuspension with stabilizers to prevent particle agglomeration.[7] |
| An amorphous solid dispersion (ASD) shows high drug release in vitro but poor bioavailability in vivo. | 1. The drug may be precipitating out of the supersaturated solution in the gastrointestinal tract before it can be absorbed. 2. The compound may have low intestinal permeability. 3. The compound may be subject to high first-pass metabolism.[1] | 1. Incorporate a precipitation inhibitor (a "parachute" polymer) into the ASD formulation to maintain supersaturation.[10] 2. Confirm intestinal permeability using a Caco-2 assay or an in situ intestinal perfusion model. 3. Conduct a pharmacokinetic study with both intravenous and oral administration to determine absolute bioavailability and assess the extent of first-pass metabolism. |
| Inconsistent dissolution results for a nanosuspension formulation. | 1. Particle size instability (e.g., crystal growth or agglomeration) during the dissolution test or upon storage. 2. Issues with the dissolution test method itself, as standard methods are not always suitable for nanoparticles.[14][15] | 1. Re-evaluate the stabilizer(s) and concentration used in the nanosuspension. 2. Use a specialized dissolution method for nanoparticles, such as a dialysis membrane or sample-and-separate technique, to ensure accurate results.[14][16][17] 3. Monitor particle size before and after dissolution testing. |
| A self-emulsifying drug delivery system (SEDDS) formulation performs well but shows physical instability upon storage. | 1. Drug precipitation out of the lipid vehicle. 2. Phase separation of the formulation components. | 1. Screen different lipid excipients, surfactants, and co-solvents to find a system with higher drug solubility. 2. Evaluate the impact of temperature and humidity on the formulation's stability. 3. Consider developing a solid-SEDDS (S-SEDDS) by adsorbing the liquid formulation onto a solid carrier to improve stability.[6] |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data for different formulation approaches for this compound, illustrating the potential improvements in key bioavailability parameters.
| Formulation Approach | Aqueous Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| Crystalline Drug (Micronized) | 0.05 | 15% | 50 | 250 |
| Nanosuspension (250 nm) | 0.5 (Apparent) | 60% | 200 | 1100 |
| Amorphous Solid Dispersion (20% drug load in HPMC-AS) | 25 (Supersaturated) | 85% | 750 | 4500 |
| SMEDDS (Self-Microemulsifying Drug Delivery System) | N/A (Forms microemulsion) | 95% | 900 | 5200 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP/VA) based on preformulation screening. Choose a volatile solvent system (e.g., acetone, methanol) in which both this compound and the polymer are fully soluble.
-
Solution Preparation: Prepare a solution containing the desired drug-to-polymer ratio (e.g., 20% w/w drug loading). A typical starting concentration is 5-10% total solids in the solvent. Ensure complete dissolution using a magnetic stirrer.
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the compound.
-
Atomize the solution into a heated drying chamber. The rapid solvent evaporation prevents the drug from crystallizing, trapping it in an amorphous state within the polymer matrix.
-
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization:
-
Amorphous Nature: Confirm the absence of crystallinity using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Purity and Content: Verify drug content and purity using HPLC.
-
Dissolution Performance: Perform in vitro dissolution testing in biorelevant media to assess the improvement in drug release.
-
Protocol 2: In Vitro Dissolution Testing for a Nanosuspension
Due to the small particle size, standard dissolution apparatus (like USP II) may not be suitable without modification. The dialysis membrane method is a common alternative.[14][15]
-
Apparatus: Use a standard dissolution vessel (USP Apparatus 2) and paddle.
-
Dialysis Sac Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free, dissolved drug to pass through (e.g., 10-14 kDa).
-
Securely place a known quantity of the this compound nanosuspension inside the dialysis sac.
-
-
Dissolution Medium: Fill the vessel with a biorelevant medium (e.g., FaSSIF, pH 6.5). Maintain the temperature at 37°C ± 0.5°C.
-
Procedure:
-
Place the sealed dialysis sac into the dissolution vessel.
-
Begin paddle rotation at a set speed (e.g., 50-75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw samples from the dissolution medium outside the dialysis sac.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV). The concentration measured represents the amount of drug that has dissolved from the nanoparticles and diffused across the membrane.
Visualizations
Signaling Pathway
The small molecule inhibitor 6860766 (this compound) has been shown to block the interaction between CD40 and TRAF6.[18][19] This interaction is a key step in inflammatory signaling pathways.
Caption: Inhibition of the CD40-TRAF6 signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.
Troubleshooting Logic
Caption: Troubleshooting logic for poor in vivo performance of an ASD formulation.
References
- 1. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tanzj.net [tanzj.net]
- 13. bepls.com [bepls.com]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. spds.in [spds.in]
- 18. researchgate.net [researchgate.net]
- 19. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SMI 6860766 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of SMI 6860766 in primary cell cultures. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2] By blocking this interaction, it disrupts downstream signaling pathways, primarily the canonical NF-κB pathway, which is involved in inflammation and immune responses.[3]
Q2: Is this compound expected to be cytotoxic to primary cells?
Based on available data for similar CD40-TRAF6 inhibitors, this compound is not expected to have direct cytotoxic effects on primary cells, such as peripheral blood mononuclear cells (PBMCs), at effective concentrations.[4] The primary mechanism is immunomodulatory rather than cytotoxic. However, it is crucial to empirically determine the cytotoxic potential in your specific primary cell type of interest, as responses can vary.
Q3: What are the recommended methods for assessing the cytotoxicity of this compound in primary cells?
A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxic effects. Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]
-
MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[6][7]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.
Q4: What is the recommended solvent for dissolving this compound and what is the maximum concentration to use in cell culture?
This compound is soluble in DMSO.[8] It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the cytotoxicity assessment of this compound in primary cells.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background cytotoxicity in vehicle control | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the specific primary cells being used. 2. Primary Cell Health: Primary cells are sensitive to culture conditions. Over-confluency, nutrient depletion, or microbial contamination can lead to increased cell death.[9] 3. Incubator Conditions: Fluctuations in temperature, CO2, or humidity can stress the cells. | 1. Optimize Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. Ensure the final concentration is typically ≤ 0.1% for DMSO. 2. Ensure Healthy Cell Culture: Use low-passage primary cells and ensure they are in the logarithmic growth phase. Regularly test for mycoplasma contamination.[9] 3. Monitor Incubator Conditions: Regularly calibrate and monitor incubator settings. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell viability.[9] 3. Incomplete Compound Mixing: The compound may not be evenly distributed in the culture medium. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[9] 3. Proper Mixing: Ensure the compound is thoroughly mixed into the media before adding it to the cells. |
| No cytotoxicity observed at expected concentrations | 1. Incorrect Assay Choice: The chosen assay may not be sensitive to the mechanism of cell death induced by the compound. 2. Insufficient Incubation Time: The cytotoxic effect may be time-dependent. 3. Compound Instability: The compound may be unstable in the cell culture medium over the incubation period. | 1. Use Multiple Assays: Employ assays that measure different endpoints of cytotoxicity (e.g., membrane integrity, metabolic activity, apoptosis). 2. Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). 3. Consult Compound Stability Data: If available, check the stability of this compound in aqueous solutions. Prepare fresh dilutions for each experiment. |
| Discrepancy between different cytotoxicity assays | 1. Different Mechanisms of Cell Death: Different assays measure different cellular events. For example, a compound might inhibit metabolic activity (affecting MTT assay) without causing immediate membrane damage (not detected by LDH assay). | 1. Interpret Results in Context: Consider the mechanism of action of this compound. As a signaling inhibitor, it may induce apoptosis or have cytostatic effects rather than causing rapid necrosis. 2. Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to differentiate between different modes of cell death. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the direct cytotoxicity of this compound across a wide range of primary cells. However, a study on a structurally similar CD40-TRAF6 inhibitor, SMI 6877002, provides some insight.
| Compound | Primary Cell Type | Assay | Result | Reference |
| SMI 6877002 | Human PBMCs | Not specified | No cytotoxic effects observed | [4] |
Note: This table will be updated as more specific data for this compound becomes available.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay in Primary Macrophages
This protocol outlines the steps for measuring LDH release from primary macrophages treated with this compound.
Materials:
-
Primary macrophages
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
DMSO (vehicle)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary macrophages.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Controls to include:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH kit.
-
Medium Background Control: Culture medium without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
LDH Measurement:
-
Following the incubation, centrifuge the plate at 250 x g for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: MTT Cell Viability Assay in Primary T Cells
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of primary T cells.
Materials:
-
Primary T cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Isolate and count primary T cells.
-
Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control in complete culture medium.
-
Add 100 µL of the compound dilutions or controls to the appropriate wells.
-
Controls to include:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Background Control: Culture medium without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
Visualizations
Caption: Workflow for LDH Cytotoxicity Assay.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD40-Induced TRAF6 Signaling in Macrophages Reduces Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trained immunity is regulated by T cell-induced CD40-TRAF6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aobious.com [aobious.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. protocols.io [protocols.io]
how to prevent SMI 6860766 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of SMI 6860766 in media during experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in cell culture experiments.
Issue: Precipitation observed immediately after adding this compound to cell culture media.
-
Question: I diluted my this compound stock solution directly into my cell culture media, and a precipitate formed instantly. What went wrong?
-
Answer: This is a common issue when a compound dissolved in a high concentration of an organic solvent, such as DMSO, is rapidly diluted into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution. To avoid this, it is crucial to perform a serial dilution and ensure the final concentration of the organic solvent is kept to a minimum.
-
Question: How can I prepare my working solution of this compound in media without it precipitating?
-
Answer: The key is to introduce the compound to the aqueous environment gradually. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, make an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the rest of your media. It is also important to gently mix the solution while adding the compound.
Issue: Media becomes cloudy or contains visible particles after incubation with this compound.
-
Question: My media looked fine initially, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
-
Answer: This can be due to several factors:
-
High Final Concentration of this compound: The concentration of this compound you are using may be above its solubility limit in the cell culture media.
-
High Final DMSO Concentration: While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can alter the media's properties and lead to precipitation of either the compound or media components.
-
Media Components: The composition of your specific cell culture media (e.g., high concentrations of certain salts or proteins) could interact with this compound, leading to precipitation over time.
-
Temperature and pH Shifts: Changes in temperature and pH during incubation can affect the solubility of the compound.
-
-
Question: How can I troubleshoot this delayed precipitation?
-
Answer:
-
Lower the Final Concentration: Try using a lower final concentration of this compound if your experimental design allows.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture media is 0.5% or lower. Ideally, it should be kept as low as possible.
-
Pre-warm Media: Before adding the this compound solution, ensure your cell culture media is pre-warmed to the incubation temperature (e.g., 37°C).
-
Solubility Test: Perform a small-scale solubility test by preparing your desired final concentration of this compound in media and incubating it under the same conditions as your experiment, but without cells, to observe if precipitation occurs.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
2. What is the solubility of this compound?
The solubility of this compound in different solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | 10 mM |
| Acetonitrile | 0.1 - 1 mg/ml[1] |
3. How should I store the this compound stock solution?
Store the DMSO stock solution at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
5. Can I dissolve this compound directly in PBS or other aqueous buffers?
It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: The molecular weight of this compound is 336.6 g/mol .[1] To prepare a 10 mM stock solution, you will need 3.366 mg of this compound for every 1 mL of DMSO.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powdered this compound.
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it in a 37°C water bath for a few minutes to ensure the compound has completely dissolved.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C.
Preparation of a Working Solution of this compound in Cell Culture Media (Example: 10 µM final concentration)
This protocol is an example for preparing a 10 µM working solution. The volumes can be adjusted as needed for your specific experiment, ensuring the final DMSO concentration remains low.
-
Pre-warm Media: Pre-warm your cell culture media to 37°C.
-
Intermediate Dilution:
-
Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed media. For example, add 1 µL of the 10 mM stock solution to 99 µL of media to get a 100 µM solution. Mix gently by pipetting up and down.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture media. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of media.
-
This results in a final DMSO concentration of 0.1%.
-
Signaling Pathway
This compound is an inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and CD40.[1] This interaction is a key step in the CD40 signaling pathway, which is involved in various immune responses. The diagram below illustrates the CD40-TRAF6 signaling pathway and the point of inhibition by this compound.
Caption: CD40-TRAF6 signaling pathway and inhibition by this compound.
References
determining optimal treatment duration with SMI 6860766
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SMI 6860766. The information is designed to assist in determining the optimal treatment duration and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically blocks the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1] This targeted inhibition is crucial as it leaves the interactions of CD40 with TRAF2, TRAF3, and TRAF5 intact, thereby preserving certain aspects of CD40-mediated immunity.[1] The CD40-TRAF6 signaling pathway is a key driver of pro-inflammatory responses, and its inhibition by this compound leads to reduced activation of downstream signaling cascades, such as the NF-κB pathway.[1] This results in decreased production of inflammatory cytokines like IL-1β and IL-6.
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in mouse models of diet-induced obesity (DIO).[2][3] In these models, treatment with this compound has been shown to improve glucose tolerance and reduce inflammation in adipose tissue.[2][3] Specifically, it significantly reduces the accumulation of immune cells, such as CD4+ and CD8+ T cells and macrophages, in the adipose tissue.[2][3]
Q3: What is a recommended starting point for a treatment regimen in a diet-induced obesity mouse model?
A3: While the optimal treatment duration must be determined empirically for each specific experimental design, a previously published study in a diet-induced obesity mouse model can provide a starting point. In this study, mice were subjected to a high-fat diet to induce obesity before the commencement of treatment with this compound. Although the precise dosing regimen for this compound was not detailed in the available abstracts, a weekly subcutaneous injection has been used for a similar CD40-TRAF6 inhibitor, SMI-6877002.
Q4: How can I prepare this compound for in vivo administration?
A4: The exact vehicle for in vivo administration of this compound is not explicitly stated in the reviewed literature. However, for similar small molecule inhibitors used in vivo, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it to the final working concentration with a pharmaceutically acceptable vehicle such as saline, PBS, or a solution containing solubilizing agents like Tween 80 or Cremophor EL. It is crucial to perform pilot studies to ensure the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Suboptimal Treatment Duration: The treatment period may be too short to induce a measurable biological response. 2. Inadequate Dosing: The concentration of this compound may be too low to effectively inhibit the CD40-TRAF6 interaction in your model. 3. Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to issues with absorption, distribution, metabolism, or excretion. 4. Compound Instability: this compound may be degrading in the vehicle solution or under the experimental conditions. | 1. Optimize Treatment Duration: Conduct a time-course experiment, collecting samples at multiple time points to identify the optimal treatment window (see Experimental Protocols section). 2. Perform a Dose-Response Study: Test a range of this compound concentrations to determine the optimal dose for your desired effect. 3. Assess Pharmacokinetics: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue over time. 4. Confirm Compound Stability: Assess the stability of this compound in your chosen vehicle under the experimental conditions using an appropriate analytical method like HPLC. |
| High variability between experimental animals | 1. Inconsistent Administration: Variations in the injection volume or site can lead to differences in compound exposure. 2. Biological Variability: Individual differences in metabolism and response to the high-fat diet can contribute to variability. 3. Technical Variability in Assays: Inconsistent sample processing or assay execution can introduce variability. | 1. Standardize Administration Technique: Ensure all personnel are trained on a consistent administration protocol. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability. 3. Standardize all Procedures: Ensure all experimental procedures, from animal handling to sample analysis, are performed consistently. |
| Unexpected Toxicity or Adverse Effects | 1. Off-Target Effects: At higher concentrations, this compound may have off-target effects. 2. Vehicle Toxicity: The vehicle used to dissolve and administer the compound may be causing toxicity. | 1. Reduce Dose: If toxicity is observed, try reducing the concentration of this compound. 2. Evaluate Vehicle Toxicity: Ensure that the vehicle-only control group shows no signs of toxicity. If it does, a different vehicle should be tested. |
Experimental Protocols
Determining Optimal Treatment Duration in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general framework for determining the optimal treatment duration of this compound in a DIO mouse model.
1. Induction of Obesity:
-
Begin with male C57BL/6J mice at 6-8 weeks of age.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin (B600854) resistance.[4] A control group should be fed a standard chow diet.
-
Monitor body weight and food intake weekly.
2. Experimental Groups and Treatment:
-
Once obesity is established, randomize the mice into experimental groups (n=8-10 per group).
-
Vehicle Control Group: Receives the vehicle solution only.
-
This compound Treatment Groups: These groups will be treated with this compound for varying durations.
-
Administration: Based on protocols for similar compounds, a starting point could be subcutaneous or intraperitoneal injections. The frequency (e.g., daily, every other day, or weekly) should be kept consistent.
3. Time-Course Study Design:
-
Design the study with multiple termination time points to assess the effect of treatment duration. For example:
-
Short-term: 1-2 weeks of treatment.
-
Mid-term: 4-6 weeks of treatment.
-
Long-term: 8-12 weeks of treatment.
-
-
At each time point, a cohort of mice from each group will be euthanized for sample collection.
4. Endpoint Analysis:
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and before each termination time point.
-
Adipose Tissue Inflammation:
-
At termination, collect epididymal white adipose tissue (eWAT).
-
Isolate the stromal vascular fraction (SVF) for flow cytometry analysis of immune cell populations. A suggested panel would include markers for total leukocytes (CD45), macrophages (F4/80, CD11b), and macrophage polarization (e.g., CD11c for M1, CD206 for M2).[5]
-
Perform quantitative real-time PCR (qRT-PCR) on the SVF or isolated macrophages to measure the gene expression of inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) and chemokines (e.g., Mcp-1).
-
-
Histology: Perform histological analysis of the eWAT to assess adipocyte size and immune cell infiltration.
5. Data Analysis and Interpretation:
-
Compare the data from the different treatment duration groups to the vehicle control group.
-
The optimal treatment duration will be the shortest duration that achieves a significant and maximal therapeutic effect on the chosen endpoints (e.g., improvement in glucose tolerance, reduction in inflammatory markers).
Data Presentation
Table 1: Effect of this compound on Adipose Tissue Inflammation in DIO Mice
| Treatment Group | Leukocyte Infiltration (CD45+ cells) | Pro-inflammatory Macrophages (F4/80+, CD11c+) | Anti-inflammatory Macrophages (F4/80+, CD206+) | Tnf-α Gene Expression (Fold Change) | Il-6 Gene Expression (Fold Change) |
| Vehicle Control | High | High | Low | High | High |
| This compound (Short-term) | Moderately Reduced | Moderately Reduced | Slightly Increased | Moderately Reduced | Moderately Reduced |
| This compound (Mid-term) | Significantly Reduced (e.g., ~69% reduction in total leukocytes[2]) | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
| This compound (Long-term) | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
Note: This table is a representative example based on expected outcomes and published data. Actual results may vary.
Visualizations
Caption: Workflow for determining optimal treatment duration.
Caption: CD40-TRAF6 signaling pathway and inhibition by this compound.
References
- 1. TRAF-STOP 6860766 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analyses of Adipose Tissue Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with SMI 6860766
Welcome to the technical support center for SMI 6860766, a potent small molecule inhibitor of the CD40-TRAF6 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on understanding and controlling for the effects of vehicle solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically disrupts the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). By blocking this interaction, this compound inhibits downstream signaling pathways, primarily the NF-κB pathway, which are crucial for inflammatory responses. This makes it a valuable tool for studying and potentially treating inflammatory and metabolic diseases.
Q2: What are the common research applications for this compound?
A2: this compound is frequently used in preclinical research to investigate the role of the CD40-TRAF6 signaling axis in various pathological conditions. Key research areas include:
-
Inflammation and Immunology: Studying the role of CD40-TRAF6 in immune cell activation and inflammatory cytokine production.
-
Metabolic Diseases: Investigating its effects on diet-induced obesity, insulin (B600854) resistance, and type 2 diabetes.[1]
-
Sepsis: Evaluating its potential to mitigate the systemic inflammatory response in sepsis models.
-
Atherosclerosis: Examining its role in reducing inflammation within atherosclerotic plaques.
Q3: What is a vehicle control and why is it critical in experiments with this compound?
A3: A vehicle control is a crucial experimental control that consists of the solvent or carrier used to dissolve and administer a test compound (in this case, this compound), but without the compound itself. It is essential to distinguish the biological effects of the compound from any potential effects of the vehicle. Solvents like DMSO, even at low concentrations, can have biological effects, including influencing cell viability and gene expression. Therefore, a vehicle-only control group is mandatory to ensure that observed effects are attributable to this compound and not the solvent.
Q4: What are the recommended vehicles for this compound in in vitro and in vivo experiments?
A4:
-
In Vitro : The most common vehicle for in vitro studies is dimethyl sulfoxide (B87167) (DMSO) . It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it in cell culture media to the final desired concentration. The final DMSO concentration in the culture media should be kept as low as possible, ideally at or below 0.1% , to minimize solvent-induced artifacts. Some cell lines may tolerate up to 0.5%, but this should be determined empirically. A vehicle control using the same final concentration of DMSO in the media is essential.
-
In Vivo : For in vivo studies in mice, a common vehicle for subcutaneous administration is a saline solution . Due to the hydrophobic nature of this compound, a formulation aid may be necessary to ensure solubility and stability. While specific formulations for this compound are not always detailed in publications, a general approach involves initially dissolving the compound in a minimal amount of an organic solvent like DMSO and then further diluting it in a larger volume of sterile saline, often with a surfactant or co-solvent to maintain solubility. For a similar inhibitor, SMI-6877002, a weekly subcutaneous injection of 100 μl of saline containing 20 μM of the inhibitor was used.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in in vitro assays | 1. High final DMSO concentration affecting cell health. 2. Precipitation of this compound in aqueous media. 3. Variability in cell passage number or density. | 1. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell line. Aim for a final concentration of ≤ 0.1%. 2. Ensure the stock solution is fully dissolved before diluting in media. Prepare fresh dilutions for each experiment. Visually inspect for precipitates. 3. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. |
| Unexpected effects in the vehicle control group | 1. Biological activity of the vehicle (e.g., DMSO). 2. Contamination of the vehicle or stock solutions. | 1. Lower the final concentration of the vehicle. If using DMSO, ensure it is of high purity (cell culture grade). 2. Use sterile, filtered vehicles and practice aseptic techniques when preparing solutions. |
| Poor solubility of this compound for in vivo dosing | 1. Inadequate solubilizing agent in the vehicle. 2. Precipitation upon dilution in saline. | 1. Consider using a co-solvent system. A common approach is to dissolve the compound in a small amount of DMSO and then dilute with a solution containing a solubilizing agent like Tween 80 or PEG400 in saline. The final concentration of the organic solvent should be minimized. 2. Prepare the formulation immediately before administration. Warm the saline solution slightly and vortex during the addition of the dissolved compound to aid in solubilization. |
| No significant effect of this compound in an animal model | 1. Insufficient dose or frequency of administration. 2. Poor bioavailability of the compound. 3. Inappropriate animal model. | 1. Conduct a dose-response study to determine the optimal dose. In a diet-induced obesity model, a dose of 10 µmol/kg per day has been shown to be effective. 2. Investigate alternative routes of administration (e.g., intraperitoneal) if subcutaneous injection proves ineffective. Pharmacokinetic studies may be necessary. 3. Ensure the chosen animal model has a well-characterized and relevant CD40-TRAF6 signaling pathway involvement in the disease pathology. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| NF-κB Inhibition | RAW 264.7 macrophages | IC50 | 0.3 µM |
| IL-1β Inhibition | Primary mouse bone marrow-derived macrophages (BMDMs) | IC50 | 5.7 µM |
| IL-6 Inhibition | Primary mouse bone marrow-derived macrophages (BMDMs) | IC50 | 2.4 µM |
| Protein Binding | TRAF1 | Kd | 52 µM |
| Protein Binding | TRAF2 | Kd | 30 µM |
| Protein Binding | TRAF3 | Kd | 37 µM |
| Protein Binding | TRAF6 | Kd | 59 µM |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Result | Percent Change vs. Vehicle |
| Leukocyte Infiltration in Adipose Tissue | |||
| CD45+ Leukocytes | This compound | Reduced leukocyte count | 69% decrease |
| Glucose Homeostasis | |||
| Glucose Tolerance Test | This compound | Improved glucose tolerance | Not specified |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed RAW 264.7 macrophages or primary bone marrow-derived macrophages in appropriate culture plates at the desired density.
-
Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in complete culture medium.
-
Ensure the final concentration of DMSO in the media is consistent across all treatment groups and the vehicle control, and does not exceed 0.1%.
-
For the vehicle control, add an equivalent volume of DMSO-containing media without this compound.
-
Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
-
Assay:
-
Incubate the cells for the desired period (e.g., 1 hour for signaling pathway analysis, 24 hours for cytokine expression).
-
Proceed with the downstream analysis, such as RT-qPCR for gene expression, ELISA for cytokine secretion, or Western blotting for protein phosphorylation.
-
Protocol 2: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model
-
Animal Model:
-
Use a suitable mouse strain for diet-induced obesity studies, such as C57BL/6J mice.
-
Feed the mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
-
Preparation of Dosing Solution:
-
On the day of injection, calculate the required amount of this compound based on the desired dose (e.g., 10 µmol/kg) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in a minimal volume of a suitable organic solvent (e.g., DMSO).
-
In a separate sterile tube, prepare the required volume of sterile saline (0.9% NaCl).
-
While vortexing the saline, slowly add the dissolved this compound to the saline to achieve the final desired concentration. A small percentage of a surfactant like Tween 80 (e.g., 0.5-2%) may be included in the saline to improve solubility.
-
The final concentration of the organic solvent should be as low as possible (e.g., <5% DMSO).
-
Prepare a vehicle control solution containing the same concentrations of the organic solvent and any surfactants in saline, but without this compound.
-
Administration:
-
Administer the this compound solution or the vehicle control to the mice via subcutaneous injection.
-
The injection volume should be appropriate for the size of the mouse (e.g., 100-200 µl).
-
Administer the treatment daily or as determined by the experimental design.
-
-
Monitoring and Analysis:
-
Monitor the body weight, food intake, and overall health of the mice throughout the study.
-
At the end of the treatment period, perform relevant analyses such as a glucose tolerance test.[3]
-
Collect tissues of interest (e.g., epididymal adipose tissue) for further analysis, such as flow cytometry to quantify immune cell populations.
-
Visualizations
Caption: CD40-TRAF6 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
minimizing variability in SMI 6860766 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor SMI 6860766 in their experiments. Our goal is to help you minimize variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically blocks the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1] This targeted inhibition disrupts the downstream signaling cascade, leaving the interactions of CD40 with other TRAF proteins (TRAF2, TRAF3, and TRAF5) intact, which helps in preserving CD40-mediated immunity.[1] The CD40-TRAF6 signaling pathway is crucial for classical monocyte activation, recruitment, and macrophage activation through the canonical NF-κB signaling pathway. By blocking this interaction, this compound has been shown to ameliorate inflammation in various preclinical models.[2]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes related to this compound?
High variability in experimental outcomes can stem from several factors related to the handling and application of this compound. Key areas to investigate include:
-
Compound Solubility and Stability: Inconsistent dissolution or degradation of the compound can lead to variations in the effective concentration.
-
Cell Culture Conditions: Differences in cell density, passage number, and serum lot can all impact cellular response to the inhibitor.
-
Assay Protocol Consistency: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce significant variability.
-
Lot-to-Lot Variability of this compound: Different batches of the inhibitor may have slight differences in purity or activity.[3][4][5]
Q3: My in vitro results with this compound are not correlating with expected in vivo outcomes. What could be the reason?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, consider the following:
-
Cellular Permeability: While described as cell-permeable, the efficiency of uptake can vary significantly between different cell types used in vitro and the complex cellular environment in vivo.[6]
-
Metabolic Stability: The compound may be metabolized differently in vivo compared to in vitro cell culture conditions.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which may not be apparent in simplified in vitro models.[7] It is crucial to use the lowest effective concentration to minimize such effects.[8]
-
Pharmacokinetics and Bioavailability: The route of administration, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model will significantly influence its effective concentration at the target site.
Q4: How can I be sure that the observed phenotype is a direct result of CD40-TRAF6 inhibition by this compound?
To validate the on-target effect of this compound, consider the following experimental controls:
-
Use a Structurally Different Inhibitor: Employing another inhibitor with a different chemical scaffold that also targets the CD40-TRAF6 interaction can help confirm that the observed phenotype is not due to the specific chemical properties of this compound.[7]
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout TRAF6. The resulting phenotype should mimic the effects of this compound treatment.[7]
-
Dose-Response Analysis: A clear dose-dependent effect of this compound on the phenotype of interest strengthens the evidence for a specific on-target mechanism.[8]
-
Rescue Experiments: If possible, overexpressing a constitutively active downstream effector of the CD40-TRAF6 pathway might rescue the phenotype induced by this compound.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound
Symptoms:
-
Visible precipitate in stock solutions or culture media.
-
Inconsistent results between experiments.
-
Lower than expected potency.
Troubleshooting Steps:
-
Solvent Selection: this compound is reported to be soluble in DMSO.[9] For aqueous buffers, ensure the pH is optimal for solubility.
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Warm the solution gently and vortex to ensure complete dissolution.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]
-
-
Working Solution Preparation:
-
Dilute the stock solution in pre-warmed culture medium or buffer immediately before use.
-
Avoid high final concentrations of the organic solvent (typically <0.5% DMSO) in your assay, as it can be toxic to cells.
-
Visually inspect for any signs of precipitation after dilution.
-
Issue 2: Inconsistent Efficacy and Potency
Symptoms:
-
IC50 values vary significantly between experimental runs.
-
The expected biological effect is not consistently observed.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Lot-to-Lot Verification: If you suspect lot-to-lot variability, test the new lot in parallel with a previously validated lot using a standardized assay.[3][4][5]
-
Stability Assessment: The stability of this compound in your specific assay conditions (e.g., temperature, light exposure) should be considered.[10]
-
-
Optimize Assay Conditions:
-
Cell Density: Ensure consistent cell seeding density, as this can affect the inhibitor-to-target ratio.
-
Incubation Time: Optimize the incubation time with the inhibitor to achieve a robust and reproducible biological response.
-
Positive and Negative Controls: Always include appropriate controls to monitor assay performance.
-
Data Presentation
Table 1: Binding Affinities of this compound for TRAF Domains
| TRAF Domain | Binding Affinity (µM) |
| TRAF1 | 51 |
| TRAF2 | 30 |
| TRAF3 | 37 |
| TRAF6 | 59 |
This data is based on a structurally similar small molecule inhibitor to 6877002, as reported in the literature.[2]
Experimental Protocols
Protocol 1: In Vitro Inhibition of CD40-Induced NF-κB Activation
Objective: To determine the in vitro potency of this compound in inhibiting CD40-mediated NF-κB activation in a cellular context.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable monocytic cell line expressing CD40.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
-
CD40 Stimulation: Stimulate the cells with an optimal concentration of soluble CD40 ligand (sCD40L) for a predetermined time (e.g., 30 minutes for phosphorylation events, or longer for cytokine production).
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform a western blot to detect the phosphorylation of downstream targets like TAK1 and NF-κB p65.[1]
-
Reporter Assay: For cells stably expressing an NF-κB reporter construct, measure the reporter gene activity.
-
Cytokine Measurement: Measure the production of pro-inflammatory cytokines like TNF-α in the cell culture supernatant using ELISA.
-
Visualizations
Caption: Mechanism of Action of this compound in the CD40 Signaling Pathway.
Caption: Troubleshooting Workflow for Experimental Variability.
References
- 1. TRAF-STOP 6860766 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. aobious.com [aobious.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SMI 6860766 and SMI 6877002 in Inflammation Research
In the landscape of immunological research and drug development, the targeted inhibition of specific signaling pathways offers a promising strategy for mitigating inflammatory responses. Small molecule inhibitors (SMIs) provide a powerful tool for dissecting these pathways and hold therapeutic potential. This guide provides a detailed comparison of two such inhibitors, SMI 6860766 and SMI 6877002, both of which target the critical interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a key node in inflammatory signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds in various inflammation models.
Mechanism of Action and Signaling Pathway
Both this compound and SMI 6877002 are designed to disrupt the protein-protein interaction between the cytoplasmic domain of CD40 and TRAF6. The CD40-TRAF6 signaling axis is pivotal for the activation of downstream inflammatory pathways, most notably the canonical NF-κB pathway.[1] By blocking this interaction, these inhibitors effectively reduce the production of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory cascade. SMI 6877002 is highlighted as a selective inhibitor that leaves CD40-TRAF2/3/5 interactions intact, which may preserve certain aspects of CD40-mediated immunity.[2] It has been shown to induce a conformational change in the TRAF6 binding groove upon CD40 engagement, which prevents the initiation of NF-κB activation.[3]
Caption: CD40-TRAF6 signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and SMI 6877002, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and In Vitro Cellular Activity
| Parameter | This compound | SMI 6877002 | Reference |
| Target | CD40-TRAF6 Interaction | Selective CD40-TRAF6 Interaction | [1][4] |
| Binding Affinity (Kd) | TRAF1: 52 µMTRAF2: 30 µMTRAF3: 37 µMTRAF6: 59 µM | Not explicitly quantified, but noted to leave CD40-TRAF2/3/5 interactions intact. | [2][4] |
| IC50 (NF-κB Inhibition) | 0.3 µM (LPS-induced in RAW 264.7 macrophages) | Not explicitly quantified. | [4] |
| IC50 (Cytokine Inhibition) | IL-1β: 5.7 µMIL-6: 2.4 µM (in anti-CD40 stimulated BMDMs) | Dose-dependent reduction of TNF and IL-6 in human monocytes. | [4][5] |
Table 2: In Vivo Efficacy in Inflammation Models
| Inflammation Model | Species | This compound | SMI 6877002 | Reference |
| Sepsis | Mouse | 10 µmol/kg, increased survival | Effective in reducing inflammation | [4][6] |
| Diet-Induced Obesity | Mouse | 10 µmol/kg/day, improved glucose tolerance, reduced leukocyte infiltration in adipose tissue | Not explicitly tested, but related pathways are affected. | [4][7] |
| Atherosclerosis | Mouse | Not explicitly tested, but related pathways are affected. | Prevents progression of established atherosclerosis | [2] |
| Diabetic Retinopathy | Mouse | Not explicitly tested. | 20 µM (100 µl subcutaneous injection weekly) ameliorated retinal vascular leakage and capillary degeneration. | [3] |
| Neuroinflammation (EAE) | Rat | Not explicitly tested. | Reduced disease severity. | [5][8] |
| Neuroinflammation (EAE) | Mouse | Not explicitly tested. | Did not reduce disease severity, but reduced CNS-infiltrating macrophages. | [5][8] |
| Peritonitis | Mouse | Effective in reducing inflammation. | Effective in reducing inflammation. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the evaluation of these inhibitors.
In Vitro Monocyte/Macrophage Stimulation
-
Cell Types: Primary human monocytes, mouse bone marrow-derived macrophages (BMDMs), or RAW 264.7 macrophage cell line.[4][5]
-
Inhibitor Pre-treatment: Cells are typically pre-incubated with varying concentrations of this compound or SMI 6877002 for 1-2 hours.[3][9]
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or an agonistic anti-CD40 antibody for a specified period (e.g., 16-18 hours).[4][9]
-
Readout: Supernatants are collected for cytokine analysis (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA.[3][9] Cell lysates can be used for Western blotting to assess NF-κB pathway activation (e.g., phosphorylation of IκBα) or for flow cytometry to analyze cell surface marker expression.[9]
Animal Models of Inflammation
-
Diet-Induced Obesity (this compound): Mice are fed a high-fat diet to induce obesity and insulin (B600854) resistance. Treatment with this compound (e.g., 10 µmol/kg per day) is administered, and outcomes such as glucose tolerance, body weight, and immune cell infiltration into adipose tissue are measured.[4][7]
-
Diabetic Retinopathy (SMI 6877002): Diabetes is induced in mice using streptozotocin. SMI 6877002 (e.g., 20 µM in 100 µl saline) is administered via weekly subcutaneous injections.[3] Retinal vascular leakage, capillary degeneration, and inflammatory markers (e.g., TNF-α, VEGF) in the retina are assessed.[3]
-
Experimental Autoimmune Encephalomyelitis (EAE) (SMI 6877002): EAE, a model for multiple sclerosis, is induced in rats or mice.[5] Animals are treated with SMI 6877002 during the course of the disease.[5] Disease severity is scored daily, and infiltration of immune cells into the central nervous system is analyzed.[5][8]
Caption: General experimental workflow for inhibitor evaluation.
Summary and Conclusion
Both this compound and SMI 6877002 are valuable research tools for investigating the role of the CD40-TRAF6 signaling axis in inflammation.
-
This compound has been well-characterized in terms of its binding to multiple TRAF family members and has demonstrated efficacy in models of sepsis and diet-induced obesity.[4][6][7]
-
SMI 6877002 is presented as a more selective inhibitor of the CD40-TRAF6 interaction, with demonstrated efficacy in a broader range of models including atherosclerosis, diabetic retinopathy, and neuroinflammation.[2][3][5] Its ability to spare other TRAF-mediated CD40 signaling may offer a more nuanced approach to immunomodulation.
The choice between these two inhibitors will depend on the specific research question and the inflammatory model being investigated. The data presented here suggests that while both compounds are effective inhibitors of CD40-TRAF6-mediated inflammation, SMI 6877002 may offer greater selectivity, which could be advantageous in certain contexts. Researchers are encouraged to consider the detailed experimental data and protocols provided in this guide to make an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRAF-STOP 6877002 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating SMI 6860766: A Comparative Guide to Genetic Knockouts for Targeted CD40-TRAF6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SMI 6860766, a blocker of the CD40-TRAF6 interaction, with genetic knockout models of TRAF6. The objective is to offer a clear understanding of the experimental data supporting the validation of this compound and to compare its pharmacological effects with the genetic ablation of its target.
Introduction to this compound and the CD40-TRAF6 Signaling Pathway
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between the co-stimulatory protein CD40 and the downstream adaptor protein, TNF receptor-associated factor 6 (TRAF6). This interaction is a critical node in inflammatory signaling pathways implicated in a range of diseases, including diet-induced obesity, atherosclerosis, and neuroinflammation.[1][2][3] By blocking this interaction, this compound aims to ameliorate the pathological consequences of excessive CD40-TRAF6 signaling.
The CD40-TRAF6 signaling pathway is a key driver of inflammatory responses. Upon binding of its ligand, CD40L, the CD40 receptor recruits TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and JNK pathways. These pathways, in turn, regulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to the recruitment and activation of immune cells.
Comparative Analysis: this compound vs. TRAF6 Genetic Knockout
Key Considerations:
-
Global vs. Conditional Knockout: Global TRAF6 knockout mice exhibit severe phenotypes, including osteopetrosis and perinatal lethality, highlighting the critical role of TRAF6 in development.[4][5] This makes them challenging for studying the role of TRAF6 in adult-onset diseases. Conditional, cell-type-specific knockouts are therefore more informative for dissecting the specific roles of TRAF6 that this compound aims to target.
-
Pharmacological vs. Genetic Inhibition: Small molecule inhibitors like this compound offer the advantage of temporal control, allowing for administration at specific times and for a defined duration. Their effects are also typically reversible.[6] In contrast, genetic knockouts result in a permanent and complete loss of the target protein from the earliest stages of a cell's lineage, which can sometimes lead to compensatory mechanisms.[7]
Phenotypic Comparison:
| Feature | This compound / 6877002 | TRAF6 Genetic Knockout (Global) | TRAF6 Genetic Knockout (Conditional) |
| Viability | No reported toxicity in preclinical models.[8] | Perinatal lethality, failure to thrive.[4] | Viability depends on the targeted cell type. |
| Bone Metabolism | Not extensively studied. | Osteopetrosis, defective bone remodeling.[4] | N/A |
| Immune Cell Function | Reduced monocyte/macrophage recruitment and activation.[8][9][10] Skewing towards an anti-inflammatory phenotype.[2] | Impaired B cell proliferation in response to CD40 and LPS stimulation.[4] | Myeloid-specific TRAF6 knockout reduces atherosclerosis. |
| Inflammatory Diseases | Ameliorates diet-induced obesity, atherosclerosis, and neuroinflammation.[2][3][10] | Not suitable for most adult disease models due to lethality. | Cell-specific knockouts show protection in models of inflammation. |
| Signaling | Reduces NF-κB and JNK activation downstream of CD40.[8][11] | Impaired NF-κB activation in response to IL-1, CD40, and LPS.[4] | N/A |
Experimental Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and its close analog SMI 6877002.
Table 1: In Vivo Efficacy of CD40-TRAF6 Inhibitors
| Model | Compound | Key Finding | Quantitative Result | Reference |
| Diet-Induced Obesity (Mice) | This compound | Improved glucose tolerance | Significant improvement in glucose tolerance tests | [2] |
| Reduced adipose tissue inflammation | 69% reduction in CD45+ leukocytes in epididymal adipose tissue | [2] | ||
| Atherosclerosis (ApoE-/- Mice) | TRAF-STOPs (including 6860766) | Reduced atherosclerosis development | Significant reduction in plaque size | [3] |
| Neuroinflammation (EAE Mice) | SMI 6877002 | Reduced monocyte-derived macrophage infiltration in the CNS | Significant reduction in CNS infiltrating macrophages | [8][10] |
| Hypertension (Mice) | CD40-TRAF6 Inhibitor | Normalized endothelial dysfunction and reduced blood pressure | Significant reduction in systolic blood pressure | [12] |
Table 2: In Vitro Effects of CD40-TRAF6 Inhibitors
| Cell Type | Compound | Key Finding | Quantitative Result | Reference |
| Bone Marrow-Derived Macrophages | This compound | Suppression of CD40-induced cytokine expression | Dose-dependent suppression of IL-1β and IL-6 | [13] |
| Human Monocytes | SMI 6877002 | Reduced trans-endothelial migration | Strong, dose-dependent reduction in migration | [8][10] |
| Decreased pro-inflammatory cytokine production | Reduced TNF and IL-6, increased IL-10 | [8][10] |
Alternative Approaches: Other Small Molecule Inhibitors
While this compound and its analog SMI 6877002 are the most extensively studied inhibitors of the CD40-TRAF6 interaction, other small molecules targeting this pathway are under investigation.[1][14] Researchers should consider the specificity, potency, and pharmacokinetic properties of any alternative compounds when designing their experiments.
Experimental Protocols
Workflow for Validating a Small Molecule Inhibitor with Genetic Knockouts
A robust validation of a small molecule inhibitor involves demonstrating that its effects are consistent with the genetic ablation of its target. The following workflow outlines a general approach.
Methodology for In Vivo Treatment with this compound
The following protocol is a general guideline based on published studies. Specific doses and administration routes may vary depending on the animal model and experimental design.
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 2.5% dimethyl sulfoxide (B87167) (DMSO) in phosphate-buffered saline (PBS).[1]
-
Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., diet-induced obesity model, ApoE-/- mice for atherosclerosis).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dose used in studies is 10 µmol/kg.[1]
-
Treatment Schedule: The frequency of administration will depend on the study's duration and the compound's pharmacokinetic properties. A common schedule is three times per week.[1]
-
Control Group: A vehicle control group (receiving only the DMSO/PBS solution) is essential.
-
Outcome Measures: At the end of the study, collect relevant tissues and perform analyses to assess the compound's efficacy (e.g., flow cytometry of immune cells, histological analysis of tissues, measurement of inflammatory markers).
Methodology for Generating and Validating TRAF6 Knockout Mice
Generating knockout mice is a complex process that is often outsourced to specialized core facilities or commercial providers. The general steps are outlined below.
-
Targeting Strategy: Design a targeting vector to disrupt the Traf6 gene. This typically involves replacing a critical exon with a selection cassette.
-
Embryonic Stem (ES) Cell Targeting: Electroporate the targeting vector into ES cells and select for correctly targeted clones.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.
-
Genotyping: Develop a robust PCR-based genotyping protocol to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Validation of Knockout: Confirm the absence of TRAF6 protein expression in homozygous knockout mice using Western blotting or immunohistochemistry. For conditional knockouts, validation should be performed in the specific cell types where Cre recombinase is expressed.
Conclusion
This compound is a promising small molecule inhibitor of the CD40-TRAF6 signaling pathway with demonstrated efficacy in preclinical models of inflammatory diseases. While direct comparative data with TRAF6 genetic knockouts is limited, the available evidence suggests that pharmacological inhibition with this compound recapitulates key aspects of the phenotype observed in conditional TRAF6 knockout models, particularly in the context of immune cell function and inflammation. The use of this compound offers significant advantages in terms of temporal control and reversibility, making it a valuable tool for dissecting the role of the CD40-TRAF6 axis in disease and a potential therapeutic candidate. Future studies directly comparing this compound with conditional TRAF6 knockouts in various disease models will be crucial for further validating its specificity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD40-Induced TRAF6 Signaling in Macrophages Reduces Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAF6 deficiency results in osteopetrosis and defective interleukin-1, CD40, and LPS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why are the phenotypes of TRAF6 knock-in and TRAF6 knock-out mice so different? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD40-TRAF6 inhibition suppresses cardiovascular inflammation, oxidative stress and functional complications in a mouse model of arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CD40-TRAF6 inhibition suppresses cardiovascular inflammation, oxidative stress and functional complications in a mouse model of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of small molecule CD40-TRAF6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Methods for Blocking CD40-TRAF6 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between the CD40 receptor and the TNF receptor-associated factor 6 (TRAF6) is a critical signaling node in various inflammatory and autoimmune diseases.[1][2] Consequently, disrupting this interaction has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the primary alternative methods for blocking the CD40-TRAF6 interaction, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to CD40-TRAF6 Signaling
CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is predominantly expressed on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[2] Upon binding its ligand, CD154 (CD40L), CD40 trimerizes and recruits TRAF proteins to its intracellular domain, initiating downstream signaling cascades.[2][3] While CD40 can interact with TRAF1, 2, 3, and 5, the interaction with TRAF6 is particularly crucial for mediating pro-inflammatory responses, including the activation of NF-κB and MAPK pathways.[4][5][6] These pathways drive the production of inflammatory cytokines and chemokines, contributing to the pathology of diseases like atherosclerosis, obesity-associated insulin (B600854) resistance, and multiple sclerosis.[7][8][9]
Blocking the entire CD40-CD40L interaction has been explored but has been associated with systemic side effects, including thromboembolic complications.[2][10] Therefore, targeting the specific downstream interaction between CD40 and TRAF6 offers a more refined and potentially safer therapeutic approach.[1][2][11]
References
- 1. Discovery of small molecule CD40-TRAF6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of TRAF6 in CD40 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deficient CD40-TRAF6 signaling in leukocytes prevents atherosclerosis by skewing the immune response toward an antiinflammatory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Cross-Validation of SMI 6860766 Findings with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SMI 6860766 and RNA interference (RNAi) technology for validating findings related to the CD40-TRAF6 signaling pathway. Both approaches offer powerful methods for dissecting cellular mechanisms and validating potential drug targets, yet they operate through distinct mechanisms that can lead to complementary and sometimes divergent results. Understanding these differences is crucial for robust experimental design and interpretation.
Executive Summary
This compound is a small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6), a critical node in inflammatory signaling. By blocking this interaction, this compound has been shown to ameliorate metabolic complications associated with diet-induced obesity. RNA interference, a biological process of gene silencing, can be harnessed to specifically knockdown the expression of CD40 or TRAF6, thereby achieving a loss-of-function phenotype. This guide presents a side-by-side comparison of the reported effects of this compound and the consequences of CD40 or TRAF6 silencing by RNAi, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative findings from studies utilizing either this compound or RNAi to modulate the CD40-TRAF6 pathway. It is important to note that these data are compiled from different studies and experimental systems, and therefore, direct quantitative comparisons should be made with caution.
Table 1: Effects of this compound on Metabolic and Inflammatory Parameters in a Mouse Model of Diet-Induced Obesity
| Parameter | Treatment Group | Result | Percentage Change |
| Glucose Tolerance | This compound | Improved | Not specified |
| Leukocyte Infiltration (CD45+) in Adipose Tissue | This compound | Reduced | ~69% decrease |
| CD4+ T cells in Adipose Tissue | This compound | Significantly decreased | Not specified |
| CD8+ T cells in Adipose Tissue | This compound | Significantly decreased | Not specified |
| Macrophages in Adipose Tissue | This compound | Significantly decreased | Not specified |
Data synthesized from a study on diet-induced obese mice treated with this compound.[1]
| Target Gene | RNAi Approach | Experimental System | Key Quantitative Findings | Reference |
| CD40 | siRNA nanoparticles (siCD40/NPs) | Mouse model of skin allotransplantation | Down-regulated CD40 expression in dendritic cells (DCs) and macrophages. | [2][3][4] |
| Inhibited differentiation of hematopoietic stem cells into functional DCs and macrophages. | [2][3][4] | |||
| TRAF6 | siRNA | Mouse model of chronic inflammatory pain | Reduced LPS-induced TRAF6 upregulation in BV2 cells by up to 69.5%. | [5][6] |
| Reduced spinal TRAF6 mRNA level by 31.0 ± 7.7% in CFA mice. | [5][6] | |||
| Human periodontal ligament fibroblasts | Reduced IL-1β, IL-6, and IL-8 expression upon TLR and NOD agonist challenge. | [7] |
Experimental Protocols
This compound Administration Protocol (In Vivo Model of Diet-Induced Obesity)
This protocol is based on the methodology described in studies evaluating the effect of this compound in mouse models.[1]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin (B600854) resistance.
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as a solution of 10% Solutol HS 15 in phosphate-buffered saline (PBS).
-
Administration: The this compound solution is administered to the mice via a suitable route, such as intraperitoneal injection. A typical dosing regimen might be daily or on alternate days for several weeks. A vehicle control group receiving only the solvent should be included.
-
Monitoring and Analysis:
-
Glucose Tolerance: Perform glucose tolerance tests (GTT) at baseline and at the end of the treatment period.
-
Tissue Collection: At the end of the study, collect epididymal adipose tissue.
-
Flow Cytometry: Isolate stromal vascular fraction (SVF) cells from the adipose tissue and perform flow cytometry to quantify the populations of various immune cells, including total leukocytes (CD45+), T cells (CD4+, CD8+), and macrophages.
-
RNAi-Mediated Gene Silencing Protocol (In Vitro Example: TRAF6 Knockdown in Macrophages)
This protocol provides a general framework for siRNA-mediated knockdown of TRAF6 in a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) to 60-80% confluency in 6-well plates.
-
siRNA Preparation: Resuspend lyophilized siRNA targeting TRAF6 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute a specific amount of siRNA (e.g., 50 pmol) in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of TRAF6.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of TRAF6.
-
-
Functional Assay: After confirming knockdown, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
Mandatory Visualizations
Caption: Experimental workflows for this compound and RNAi cross-validation.
Caption: CD40-TRAF6 signaling pathway and points of intervention.
Concluding Remarks
References
- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle delivery of CD40 siRNA suppresses alloimmune responses by inhibiting activation and differentiation of DCs and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle delivery of CD40 siRNA suppresses alloimmune responses by inhibiting activation and differentiation of DCs and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAF6 Contributes to CFA-Induced Spinal Microglial Activation and Chronic Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAF6 Contributes to CFA-Induced Spinal Microglial Activation and Chronic Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of TRAF6 and pro-inflammatory cytokines through activation of TLR2, TLR4, NOD1, and NOD2 in human periodontal ligament fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of SMI 6860766: A Comparative Guide for TRAF6 Inhibition
For Immediate Release
AUSTIN, Texas – December 9, 2025 – In the intricate world of cellular signaling, the precise targeting of protein interactions is paramount for the development of novel therapeutics. This guide provides a comprehensive analysis of the small molecule inhibitor (SMI) 6860766, with a specific focus on its binding affinity for TNF receptor-associated factor 6 (TRAF6) in comparison to other members of the TRAF protein family. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound.
The TRAF family of proteins are crucial adaptor molecules that mediate signal transduction for a wide array of cell surface receptors, including the tumor necrosis factor receptor (TNFR) superfamily and Toll-like receptors (TLRs). Among these, TRAF6 stands out for its pivotal role in inflammation, immunity, and bone metabolism. Consequently, the development of specific TRAF6 inhibitors is a significant area of research for various inflammatory and autoimmune diseases.
Quantitative Analysis of SMI 6860766 Binding Affinity
To elucidate the specificity of this compound, its binding affinity for the C-terminal TRAF-C domains of four different TRAF proteins—TRAF1, TRAF2, TRAF3, and TRAF6—was determined. The following table summarizes the binding affinities, presented as dissociation constants (Kd) in micromolars (µM). A lower Kd value indicates a higher binding affinity.
| TRAF Protein | Binding Affinity (Kd in µM) |
| TRAF1 | 51 |
| TRAF2 | 30 |
| TRAF3 | 37 |
| TRAF6 | 59 |
Data sourced from Zarzycka et al., Journal of Chemical Information and Modeling, 2015.
The data indicates that this compound binds to all four tested TRAF proteins with micromolar affinity. Notably, it exhibits the highest affinity for TRAF2 (Kd = 30 µM), followed by TRAF3 (Kd = 37 µM), TRAF1 (Kd = 51 µM), and then TRAF6 (Kd = 59 µM). While identified as a TRAF6 inhibitor, these findings suggest that this compound is not exclusively selective for TRAF6 and demonstrates considerable cross-reactivity with other TRAF family members, particularly TRAF2 and TRAF3. This lack of high specificity is a critical consideration for its therapeutic application and for interpreting experimental results.
Experimental Methodologies
The determination of binding affinities for small molecule inhibitors is critical for understanding their potency and specificity. While the specific experimental protocol for this compound from the source publication was not available, a common and robust method for quantifying protein-protein and protein-small molecule interactions is the Fluorescence Polarization (FP) Assay .
General Protocol for Fluorescence Polarization Competition Assay:
-
Protein Expression and Purification: The TRAF-C domains of human TRAF1, TRAF2, TRAF3, and TRAF6 are expressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.
-
Fluorescent Probe Preparation: A known fluorescently-labeled ligand (probe) that binds to the TRAF-C domain is synthesized. This probe will be displaced by the inhibitor in a competitive binding assay.
-
Assay Setup: The assay is performed in a microplate format. Each well contains a fixed concentration of the purified TRAF protein and the fluorescent probe.
-
Inhibitor Titration: this compound is serially diluted and added to the wells. A control group with no inhibitor is also included.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader. When the fluorescent probe is bound to the larger TRAF protein, it tumbles slowly in solution, resulting in a high polarization value. When displaced by the inhibitor, the free probe tumbles more rapidly, leading to a lower polarization value.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to displace 50% of the bound probe) is determined by fitting the data to a dose-response curve. The IC50 value can then be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the TRAF6 signaling pathway and a general workflow for assessing inhibitor specificity.
Conclusion
The small molecule inhibitor this compound demonstrates binding to TRAF6, a key mediator of inflammatory signaling. However, comparative binding data reveals a broader specificity profile, with higher affinity for TRAF2 and TRAF3. This lack of high selectivity is an important consideration for its use as a specific chemical probe for TRAF6 and highlights the need for further optimization in the development of next-generation TRAF6 inhibitors with improved specificity. Researchers utilizing this compound should be mindful of its potential off-target effects on other TRAF family members to ensure accurate interpretation of experimental outcomes.
Comparative Guide to NF-κB Inhibition: SMI 6860766 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SMI 6860766 with other known NF-κB inhibitors, BAY 11-7082 and SC75741. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies on NF-κB-mediated signaling pathways.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide focuses on this compound, an inhibitor of the upstream CD40-TRAF6 interaction, and compares its mechanism and available data with two well-characterized downstream NF-κB inhibitors, BAY 11-7082 and SC75741.
Overview of Inhibitors
-
This compound: A small molecule that inhibits the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key step in the activation of the non-canonical NF-κB pathway, and by blocking it, this compound effectively halts the downstream activation of NF-κB.
-
BAY 11-7082: An irreversible inhibitor of the phosphorylation of IκBα (Inhibitor of NF-κB alpha). The phosphorylation of IκBα is a crucial step in the canonical NF-κB pathway, as it marks IκBα for degradation and allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.
-
SC75741: A potent NF-κB inhibitor that impairs the DNA binding of the p65 subunit of NF-κB. This direct inhibition of the transcription factor's ability to bind to its target DNA sequences prevents the expression of NF-κB-regulated genes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for the compared NF-κB inhibitors. It is important to note that a direct inhibitory concentration for this compound on NF-κB is not available as it acts on an upstream protein-protein interaction.
| Inhibitor | Target | Assay | Potency |
| This compound | CD40-TRAF6 Interaction | Not Specified | Data not available |
| BAY 11-7082 | IκBα Phosphorylation | TNFα-induced IκBα phosphorylation in tumor cells | IC50: 10 µM[1][2][3] |
| SC75741 | NF-κB (p65 subunit) | NF-κB mediated gene expression | EC50: 200 nM |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the NF-κB signaling pathway and the points at which this compound, BAY 11-7082, and SC75741 exert their inhibitory effects.
Caption: NF-κB signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments to confirm the inhibitory effect of these compounds on NF-κB activation are provided below.
Western Blot for IκBα Phosphorylation (BAY 11-7082)
This protocol is designed to assess the inhibitory effect of BAY 11-7082 on the phosphorylation of IκBα.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, RAW 264.7) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of BAY 11-7082 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 15-30 minutes.
b. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Immunofluorescence for p65 Nuclear Translocation (this compound, BAY 11-7082, SC75741)
This protocol can be adapted to assess the effect of all three inhibitors on the nuclear translocation of the NF-κB p65 subunit.
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat cells with the respective inhibitor (this compound, BAY 11-7082, or SC75741) at desired concentrations for the appropriate time.
-
Stimulate cells with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
c. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of both the p65 staining and the DAPI staining.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in a statistically significant number of cells.
NF-κB Reporter Assay (this compound, SC75741)
This assay is suitable for quantifying the overall inhibition of NF-κB transcriptional activity.
a. Cell Transfection and Treatment:
-
Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase or GFP).
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound or SC75741.
-
Stimulate the cells with an appropriate NF-κB activator.
b. Reporter Gene Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the reporter gene activity (e.g., luciferase activity using a luminometer or GFP fluorescence using a fluorometer or flow cytometer).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for confirming the inhibitory effect of a compound on the NF-κB pathway.
Caption: Workflow for NF-κB inhibition confirmation.
Conclusion
This compound represents a distinct approach to NF-κB inhibition by targeting an early event in the signaling cascade, the CD40-TRAF6 interaction. This upstream intervention offers the potential for high specificity in modulating NF-κB activity, particularly in contexts where CD40 signaling is a primary driver. In contrast, BAY 11-7082 and SC75741 act on more central components of the NF-κB pathway, the IKK complex and the p65 subunit, respectively. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired point of intervention in the NF-κB signaling pathway. The experimental protocols provided in this guide offer a robust framework for validating and quantifying the effects of these and other potential NF-κB inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of SMI 6860766
For researchers, scientists, and drug development professionals handling SMI 6860766, a brominated organic compound, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of halogenated organic compounds provide a clear framework for its safe management. This guide offers detailed, step-by-step procedures to ensure the responsible disposal of this compound.
It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for definitive and compound-specific handling and disposal instructions. The following information is based on general best practices for the disposal of halogenated organic compounds and should be supplemented with the SDS for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a brominated organic compound, it should be treated as hazardous chemical waste.[1] Before commencing any disposal procedures, a thorough risk assessment is necessary. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Segregation:
-
Isolate waste containing this compound from non-halogenated chemical waste.[2][3][4] Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.[2][3]
-
Determine if the waste is in a solid, liquid (dissolved in a solvent), or mixed phase.[1]
2. Waste Containment:
-
Use a designated, chemically resistant, and leak-proof container with a secure screw-top cap for collecting this compound waste.[1][5]
-
The container must be kept closed except when adding waste to prevent the release of vapors.[6]
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.[1][5]
3. Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "3-(4-Bromo-2-chloro-phenylamino)-1-phenyl-propenone".[3][6] Do not use abbreviations or chemical formulas.[6]
-
The label should also indicate the hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
Maintain a log of the contents, including the approximate amount of waste added.
4. Disposal Procedure:
-
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Contact your EHS department to schedule a pickup for the properly segregated, contained, and labeled waste.
-
A hazardous waste manifest, a legal document tracking the waste from generation to disposal, will be required. Your EHS department will assist in completing this form.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Procedures for Spills
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, dry material.
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[5]
-
For large spills, evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team.[5]
References
Essential Safety and Logistical Information for Handling SMI 6860766
Prudent Laboratory Practices for the Handling of SMI 6860766, a CD40-TRAF6 Interaction Inhibitor
Researchers and drug development professionals must adhere to stringent safety protocols when handling research chemicals such as this compound. Given that a specific Safety Data Sheet (SDS) for this compound (CAS 433234-16-3) is not publicly available, this document provides essential safety and logistical information based on general best practices for handling novel small molecule inhibitors with unknown toxicological properties.
Core Safety Principles
The fundamental principle when handling any research chemical is to treat it as potentially hazardous. This necessitates a comprehensive approach to personal protection, operational procedures, and waste disposal to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Laboratory Coat | Should be a flame-resistant lab coat. Ensure it is fully buttoned. |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards and provide splash protection. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashes, such as during bulk handling or dissolution. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes must be worn at all times in the laboratory. |
Operational Handling Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the recommended operational workflow.
Caption: This diagram outlines the key steps for the safe handling of this compound, from receiving to disposal.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general procedures should be observed when working with this compound:
-
Preparation of Stock Solutions :
-
Always work within a chemical fume hood.
-
Use appropriate PPE as detailed in the table above.
-
Weigh the solid compound on a calibrated analytical balance.
-
Slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.
-
Ensure the container is securely capped and labeled with the chemical name, concentration, solvent, and date of preparation.
-
-
Use in Experiments :
-
When diluting stock solutions, perform the dilution within a fume hood.
-
Handle all solutions containing this compound with the same precautions as the stock solution.
-
Avoid the generation of aerosols.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Solid Compound : The original container with any remaining solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated Labware : All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, vials) must be collected in a designated hazardous waste container.
-
Liquid Waste : All solutions containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of solutions down the drain.[1]
-
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal, which are established by the Environmental Health and Safety (EHS) department.[2]
The following diagram illustrates the logical flow for the disposal of this compound waste.
Caption: This diagram shows the proper segregation and disposal pathway for waste generated from the use of this compound.
By adhering to these safety and logistical guidelines, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult with your institution's EHS department for specific guidance and clarification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
